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Foundational

Bis-pyridyl quinoline-4-carboxamide derivatives properties

An In-Depth Technical Guide to the Properties and Applications of Bis-pyridyl Quinoline-4-Carboxamide Derivatives Abstract The quinoline ring is a highly versatile and privileged scaffold in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Properties and Applications of Bis-pyridyl Quinoline-4-Carboxamide Derivatives

Abstract

The quinoline ring is a highly versatile and privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its many derivatives, the quinoline-4-carboxamide framework has emerged as a particularly fruitful area of research, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimalarial, and neuroprotective properties.[1][3] This technical guide provides a comprehensive overview of a specific subclass: bis-pyridyl quinoline-4-carboxamide derivatives. We delve into the synthetic methodologies for their preparation, explore the critical structure-activity relationships (SAR) that govern their biological effects, and detail their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, self-validating protocols, and therapeutic potential of this promising class of compounds.

Introduction to the Quinoline-4-Carboxamide Scaffold

The quinoline nucleus, a fusion of a benzene and a pyridine ring, is a fundamental heterocyclic aromatic compound.[1][4][5] Its presence in natural alkaloids and synthetic drugs underscores its significance in drug discovery.[2][6]

The Quinoline Moiety in Medicinal Chemistry

Quinoline-based compounds exhibit a vast array of therapeutic applications, including:

  • Antimalarial agents: Chloroquine and primaquine are classic examples of quinoline-containing drugs that have been pivotal in malaria therapy.[1]

  • Anticancer agents: Derivatives have been shown to act as growth inhibitors by inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.[6][7]

  • Antibacterial and antifungal drugs. [1]

  • Antiviral agents. [1]

  • Agents for neurological disorders. [1][8][9]

The versatility of the quinoline scaffold stems from its chemical properties, including its ability to intercalate into DNA and interact with various enzymes.[7]

Emergence of Quinoline-4-Carboxamides as Privileged Scaffolds

The incorporation of a carboxamide linkage at the 4-position of the quinoline ring has proven to be a highly effective strategy for enhancing pharmacological potency, particularly in the realm of anticancer and antimalarial research.[3] This modification allows for the introduction of diverse substituents, enabling fine-tuning of the molecule's physicochemical properties and biological targets. The amide bond itself can participate in crucial hydrogen bonding interactions with biological macromolecules.

The Significance of Pyridyl Substituents

The "bis-pyridyl" designation refers to the presence of two pyridine rings as substituents on the quinoline-4-carboxamide core. Pyridine rings are often incorporated into drug candidates to:

  • Introduce hydrogen bond acceptors: The nitrogen atom in the pyridine ring can form hydrogen bonds, enhancing binding affinity to target proteins.

  • Modulate basicity and solubility: The basic nature of the pyridine nitrogen can improve aqueous solubility, a critical factor for drug delivery.

  • Fine-tune lipophilicity: The addition of aromatic rings like pyridine impacts the overall lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Engage in π-π stacking interactions: The aromatic nature of the pyridine ring allows for favorable stacking interactions with aromatic residues in protein binding pockets.

Synthesis and Characterization

The synthesis of bis-pyridyl quinoline-4-carboxamide derivatives typically involves a multi-step process, combining established reactions for forming the quinoline core with standard amide coupling techniques.

Key Synthetic Strategies

Two common approaches for constructing the quinoline-4-carboxylic acid precursor are the Pfitzinger reaction and the Doebner-von Miller synthesis.[2] The subsequent amide bond formation is usually achieved through coupling reactions using activating agents.

A general synthetic workflow is depicted below:

G cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Amide Coupling Isatin Isatin Derivative Pfitzinger Pfitzinger Reaction (e.g., KOH, EtOH/H2O, Microwave) Isatin->Pfitzinger Ketone Pyridyl Ketone Ketone->Pfitzinger QuinolineAcid Quinoline-4-Carboxylic Acid Pfitzinger->QuinolineAcid Coupling Amide Coupling (e.g., EDC, HOBt, DMF) QuinolineAcid->Coupling PyridylAmine Pyridyl Amine PyridylAmine->Coupling FinalProduct Bis-pyridyl Quinoline-4-Carboxamide Coupling->FinalProduct

Caption: General synthetic workflow for bis-pyridyl quinoline-4-carboxamide derivatives.

Detailed Step-by-Step Synthesis Protocol

The following protocol is a representative example for the synthesis of a quinoline-4-carboxamide derivative, adapted from methodologies described in the literature.[10][11]

Step 1: Synthesis of 2-(Aryl)-quinoline-4-carboxylic acid via Pfitzinger Reaction

  • Rationale: The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids from an isatin and a carbonyl compound. Microwave irradiation is often employed to reduce reaction times and improve yields.

  • Procedure: a. To a microwave vial, add the substituted isatin (1.0 eq.), the corresponding pyridyl ketone (1.1 eq.), and a solution of potassium hydroxide (3.0 eq.) in ethanol/water (1:1). b. Seal the vial and heat the mixture in a microwave reactor at 125°C for 20-30 minutes. c. After cooling, dilute the reaction mixture with water and acidify with 1N HCl to a pH of 5-6 to precipitate the product. d. Collect the solid by filtration, wash with water, and dry under vacuum to yield the desired quinoline-4-carboxylic acid.

Step 2: Amide Coupling to form the Quinoline-4-carboxamide

  • Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are commonly used coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine, minimizing side reactions.

  • Procedure: a. Dissolve the quinoline-4-carboxylic acid (1.0 eq.) in anhydrous dimethylformamide (DMF). b. Add EDC (1.5 eq.) and HOBt (1.2 eq.) to the solution and stir at room temperature for 30 minutes. c. Add the desired pyridyl amine (1.2 eq.) to the reaction mixture. d. Stir the reaction at room temperature for 16-24 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification and Analytical Characterization
  • Purification: The crude product is typically purified using column chromatography on silica gel, with an appropriate eluent system such as a gradient of hexane and ethyl acetate.[2]

  • Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods:

    • ¹H and ¹³C NMR: To elucidate the chemical structure.[12][13]

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.[12][13]

Physicochemical Properties and DMPK

For a compound to be a viable drug candidate, it must possess a favorable profile of physicochemical and DMPK properties.

Structure-Property Relationships
  • Lipophilicity (clogP): High lipophilicity (clogP > 4) can lead to poor aqueous solubility and increased metabolic instability.[10] Medicinal chemists often aim to reduce the number of aromatic rings or introduce polar functional groups to lower clogP.[10][11]

  • Solubility: Poor aqueous solubility can hinder absorption and bioavailability. The introduction of basic amine functionalities, such as those in pyridine or morpholine rings, can improve solubility.[10]

  • Metabolic Stability: Compounds are often tested for their stability in the presence of liver microsomes. High intrinsic clearance (Cli) indicates rapid metabolism and likely poor in vivo efficacy.[10][11] Modifications at metabolically labile sites are a key optimization strategy.

In Vitro DMPK Assays

A standard panel of in vitro assays is used to assess the drug-like properties of new chemical entities.

G Compound Test Compound Solubility Kinetic Solubility Assay Compound->Solubility Lipophilicity clogP Calculation/Measurement Compound->Lipophilicity Stability Microsomal Stability Assay (Cli) Compound->Stability Permeability PAMPA / Caco-2 Assay Compound->Permeability Results DMPK Profile Solubility->Results Lipophilicity->Results Stability->Results Permeability->Results

Caption: Workflow for in vitro DMPK profiling of lead compounds.

Table: Physicochemical and DMPK Data for Representative Quinoline-4-Carboxamides
Compound IDclogPAqueous Solubility (µM)Mouse Liver Microsomal Cli (mL/min/g)
Hit Compound 1 4.3PoorHigh
Optimized Cmpd 19 < 4.0ImprovedImproved
Lead Cmpd 25 3.5Good<0.5

Data is illustrative and based on trends reported in the literature.[10][11]

Biological Activities and Therapeutic Potential

Bis-pyridyl quinoline-4-carboxamide derivatives have shown significant promise in several therapeutic areas, most notably as anticancer and antimalarial agents.

Anticancer Activity

The quinoline scaffold is a cornerstone in the development of new anticancer drugs, with derivatives acting through various mechanisms.[6][7]

  • Kinase Inhibition: Many quinoline derivatives function as inhibitors of protein kinases, such as B-RAF, C-RAF, and EGFR, which are crucial components of signaling pathways that regulate cell proliferation, survival, and metastasis.[1][6][12]

  • Topoisomerase Inhibition: These compounds can intercalate into DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis.[3][7]

  • Microtubule Stabilization: Some derivatives have been shown to stabilize microtubule polymerization, similar to the action of paclitaxel, a widely used chemotherapeutic agent.[1]

G cluster_0 Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Inhibitor Quinoline-4-Carboxamide Derivative Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF/MEK/ERK signaling pathway by a quinoline-4-carboxamide kinase inhibitor.

  • Substituents on the phenyl ring at the 2-position of the quinoline core can significantly influence activity. Electron-withdrawing groups have been shown to enhance target specificity in some cases.[2]

  • The nature of the amine in the carboxamide side chain is critical for potency and selectivity.

  • The presence of an amido group is often associated with enhanced cytotoxic activity.[7]

Compound IDTarget Cell LineIC50 (µM)Mechanism
Compound 70 B-RAF V600E0.888Kinase Inhibition
Compound 70 C-RAF0.229Kinase Inhibition
Compound 55 HL-60 (Leukemia)19.88Antiproliferative

Data sourced from the literature.[1][7]

  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure: a. Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. b. Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) in triplicate and incubate for 48-72 hours. c. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. d. Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Antimalarial Activity

Quinoline-4-carboxamides have been identified as a potent new class of antimalarial agents, with activity against multiple life-cycle stages of the Plasmodium parasite.[10][11][14]

A significant breakthrough was the discovery that these compounds act via a novel mechanism: the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2).[10][14][15] PfEF2 is essential for protein synthesis in the parasite, and its inhibition leads to rapid parasite death. This mechanism is distinct from those of existing antimalarial drugs, making these compounds effective against drug-resistant parasite strains.[10][11]

  • R1 Position (Quinoline Core): Small halogen atoms like fluorine or chlorine at the 6- or 7-position are tolerated and can improve physicochemical properties without significant loss of activity.[10][11]

  • R2 Position (Carboxamide Amine): Non-aromatic amines, such as ethyl-linked piperidine or pyrrolidine, can retain high potency while improving properties like solubility and metabolic stability. Basicity at this position is important for activity.[10][11]

  • R3 Position (Quinoline 2-Position): Aromatic rings at this position can be modified. Introducing flexibility with linkers, such as an aminopropyl morpholine substituent, can lead to substantial improvements in potency.[10]

Compound IDP. falciparum (3D7) EC50 (nM)Mouse Model (P. berghei) ED90 (mg/kg, oral)
Screening Hit 1 120-
Optimized Cmpd 27 42.6
DDD107498 (2) <10<1

Data sourced from the literature.[10][11][14]

Potential in Neurodegenerative Diseases

The quinoline scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's disease (AD).[8][9][16]

  • Cholinesterase Inhibition: AD is characterized by a deficit in the neurotransmitter acetylcholine. Some quinoline derivatives act as inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, thereby boosting neurotransmission.[9][17]

  • Antioxidant Activity: Oxidative stress is another key factor in the pathology of AD. Certain quinoline derivatives have shown excellent radical-scavenging activities, which could help protect neurons from oxidative damage.[16][17]

G-Quadruplex Stabilization

G-quadruplexes (G4s) are non-canonical DNA structures found in telomeres and gene promoter regions. Stabilizing these structures can inhibit the activity of telomerase and downregulate oncogene expression, making G4s an attractive target for anticancer therapy.[18] Bis-quinoline derivatives, particularly those with a pyridine-2,6-dicarboxamide linker, have been identified as potent and selective G4 stabilizers.[18] The V-shape conformation of these molecules allows for effective π-π stacking interactions with the G-quartets.[18]

Future Perspectives and Conclusion

Bis-pyridyl quinoline-4-carboxamide derivatives represent a highly promising and versatile scaffold in modern drug discovery. The extensive research into their antimalarial and anticancer properties has yielded potent lead compounds with novel mechanisms of action. The key to advancing these compounds towards clinical application lies in a multi-parameter optimization approach, balancing high potency with favorable ADME and safety profiles. Future work will likely focus on refining their design to enhance selectivity, elucidating their mechanisms in more complex biological systems, and exploring their potential in other therapeutic areas such as neurodegeneration and antiviral applications. The rich structure-activity relationships and synthetic tractability of this scaffold ensure that it will remain a fertile ground for the development of new therapeutic agents.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025, August 27). Vertex AI Search.
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (2021, March 12).
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. - Gates MalDA. (2016, November 10).
  • Meghe, S. K., & Vijayakumar, V.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). ScienceDirect.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed. (2016, November 10). PubMed.
  • Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC. PMC.
  • New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers.
  • Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers - PMC. PMC.
  • Review on recent development of quinoline for anticancer activities. (2022, June 16). ScienceDirect.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology. Neuroquantology.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (2025, January 28). PubMed.
  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials | Journal of Medicinal Chemistry - ACS Publications. (2021, August 26).
  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2023, August 2). Walsh Medical Media.
  • Wassila, S., et al. (2020, June 17).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025, August 27). RSC Publishing.
  • Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents | Request PDF - ResearchGate.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - MDPI. (2022, September 23). MDPI.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (2024, March 25). AWS.

Sources

Exploratory

Novel Quinoline-4-Carboxamide Analogs: A Technical Guide for Drug Discovery

This guide provides an in-depth technical exploration of novel quinoline-4-carboxamide analogs, a promising scaffold in modern drug discovery. We will delve into the core aspects of their synthesis, mechanism of action,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of novel quinoline-4-carboxamide analogs, a promising scaffold in modern drug discovery. We will delve into the core aspects of their synthesis, mechanism of action, and therapeutic potential across multiple disease areas, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

The Quinoline-4-Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a well-established pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities.[1][2] The incorporation of a carboxamide linkage at the 4-position has proven to be a highly effective strategy for enhancing the pharmacological properties of this scaffold, leading to the development of potent agents with diverse therapeutic applications.[3][4] This guide will focus on three key areas where quinoline-4-carboxamide analogs have shown significant promise: antimalarial, anticancer, and neurokinin-3 (NK3) receptor antagonism.

Synthetic Strategies: Building the Quinoline-4-Carboxamide Core

The construction of the quinoline-4-carboxamide scaffold typically involves a two-stage process: the formation of the quinoline-4-carboxylic acid core, followed by amide bond formation.

Synthesis of the Quinoline-4-Carboxylic Acid Intermediate: The Pfitzinger Reaction

A robust and versatile method for synthesizing substituted quinoline-4-carboxylic acids is the Pfitzinger reaction.[5][6] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][7]

Causality in Experimental Design: The choice of isatin and the carbonyl compound directly dictates the substitution pattern on the final quinoline ring, allowing for the systematic exploration of structure-activity relationships (SAR). The basic conditions facilitate the initial hydrolysis of the isatin and subsequent cyclization.[7]

Below is a detailed protocol for a typical Pfitzinger reaction.

Experimental Protocol: Pfitzinger Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acid

Materials:

  • Substituted Isatin (1.0 equiv)

  • Substituted Acetophenone (1.2 equiv)

  • Potassium Hydroxide (KOH) (3.0 equiv)

  • Ethanol (or a mixture of ethanol and water)

  • Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • Base Preparation: In a round-bottom flask, dissolve potassium hydroxide in ethanol with stirring.

  • Isatin Addition: Add the substituted isatin to the basic solution and stir at room temperature for 30-60 minutes to facilitate the ring opening of the isatin to form a keto-acid intermediate.[7]

  • Carbonyl Compound Addition: Add the substituted acetophenone to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

  • Purification: Remove any unreacted ketone by extraction with an organic solvent (e.g., diethyl ether). Acidify the aqueous layer with HCl or acetic acid to precipitate the quinoline-4-carboxylic acid product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Amide Bond Formation: Coupling the Carboxylic Acid and Amine

The final step in the synthesis of quinoline-4-carboxamide analogs is the coupling of the quinoline-4-carboxylic acid with a desired amine. A variety of modern coupling reagents can be employed for this transformation, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly efficient choice, known for its rapid reaction times and low rates of epimerization.[8][9]

Causality in Experimental Design: The choice of the amine component is critical as it introduces significant diversity into the final molecule, allowing for the fine-tuning of properties such as solubility, cell permeability, and target engagement. The use of a coupling agent like HATU activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[9]

Below is a detailed protocol for a HATU-mediated amide coupling.

Experimental Protocol: HATU-Mediated Amide Coupling

Materials:

  • Quinoline-4-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.

Procedure:

  • Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the quinoline-4-carboxylic acid, the desired amine, and HATU in anhydrous DMF.

  • Base Addition: Cool the mixture to 0 °C using an ice bath and add DIPEA dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak aqueous acid (e.g., 1N HCl), a weak aqueous base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Therapeutic Applications and Structure-Activity Relationships

The versatility of the quinoline-4-carboxamide scaffold allows for its application in various therapeutic areas. The following sections will detail the progress made in antimalarial, anticancer, and NK3 receptor antagonist drug discovery.

Antimalarial Agents

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarials with novel mechanisms of action. Quinoline-4-carboxamides have emerged as a potent class of antiplasmodial agents.[10]

Mechanism of Action: A key breakthrough in this area was the discovery that certain quinoline-4-carboxamide analogs inhibit the parasite's translation elongation factor 2 (PfEF2), a novel mechanism for antimalarial drugs.[11] This inhibition of protein synthesis is lethal to the parasite at multiple life-cycle stages.[11]

Structure-Activity Relationship (SAR): Systematic medicinal chemistry efforts have elucidated key SAR trends for the antimalarial activity of this scaffold.

  • Position 2: Substitution with a substituted phenyl ring is generally favorable for activity.

  • Position 6: Introduction of a fluorine atom at this position often improves metabolic stability and maintains potency.[10]

  • Carboxamide Moiety (R1): The nature of the amine substituent is critical for both potency and pharmacokinetic properties. A basic amine, such as a pyrrolidine-containing side chain, has been shown to be optimal for balancing activity and drug-like properties.[12]

Data Presentation: Antimalarial Activity and DMPK Properties

Compound IDR1R2R3P. falciparum 3D7 EC50 (nM)[10][12]Mouse Liver Microsomal Stability (% remaining at 60 min)[10]
1 HBrp-tolyl120<1
11 FHp-tolyl150<1
18 FH2-(pyrrolidin-1-yl)ethyl15050
24 FH4-morpholinopiperidine150>95
DDD107498 FH2-(pyrrolidin-1-yl)ethyl with morpholine substitution on the phenyl ring1>95

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This assay measures the inhibition of parasite proliferation by quantifying the amount of parasite DNA.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Test compounds (in DMSO)

  • SYBR Green I lysis buffer

  • 96-well microplates, fluorescence plate reader.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in culture medium in a 96-well plate.

  • Parasite Culture Addition: Add synchronized ring-stage parasites at a defined parasitemia and hematocrit to each well.

  • Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour at room temperature.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a suitable model.

Experimental Protocol: In Vivo Efficacy in a Murine Malaria Model (P. berghei)

This model is used to assess the in vivo efficacy of antimalarial drug candidates.

Materials:

  • Plasmodium berghei ANKA strain

  • NMRI mice

  • Test compounds formulated for oral or parenteral administration

  • Giemsa stain, microscope.

Procedure:

  • Infection: Infect mice intravenously or intraperitoneally with P. berghei-infected red blood cells.[13]

  • Treatment: Administer the test compound to groups of infected mice at various doses for 4 consecutive days, starting on the day of infection.[13]

  • Parasitemia Monitoring: Prepare thin blood smears from the tail vein of each mouse daily and stain with Giemsa. Determine the percentage of parasitized red blood cells by microscopic examination.

  • Efficacy Assessment: Compare the parasitemia levels in the treated groups to a vehicle-treated control group to determine the reduction in parasite growth. Calculate the ED90 (the dose required to inhibit parasite growth by 90%).[13]

Anticancer Agents

Quinoline and its derivatives have long been investigated for their anticancer properties.[14] The quinoline-4-carboxamide scaffold has been explored as a template for the development of inhibitors of various cancer-related targets.[15]

Mechanism of Action: Quinoline-4-carboxamides have been shown to exert their anticancer effects through multiple mechanisms, including:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[16]

  • Tubulin Polymerization Inhibition: Some analogs act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[17]

  • Kinase Inhibition: Various quinoline derivatives have been identified as inhibitors of protein kinases that are dysregulated in cancer, such as c-Met and Ron kinases.[1]

Structure-Activity Relationship (SAR):

  • General Trend: The presence of bulky aryl groups at the 2- and 4-positions of the quinoline ring has been associated with enhanced cytotoxic activity.[18]

  • 3-Position: Substitution at the C-3 position can significantly modulate activity, with some derivatives showing improved antiproliferative effects.[15]

  • Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen is a key determinant of potency and target selectivity.

Data Presentation: In Vitro Anticancer Activity

Compound IDR1R2R3Cancer Cell LineIC50 (µM)[15][18]
31 HH2-phenylHL-60<100
32 HHp-tolylHL-60<100
12e 2-(4-chlorophenyl)H1-(3-(trifluoromethyl)phenyl)-9H-pyrido[3,4-b]indol-3-yl)methylMCF-75.71

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Test compounds (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates, absorbance plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[19]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Experimental Protocol: In Vivo Efficacy in a Tumor Xenograft Model

This model evaluates the antitumor activity of a compound in an in vivo setting.[20]

Materials:

  • Human cancer cell line (e.g., A549, HCT116)

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Test compound formulated for administration

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[21]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle according to a predetermined schedule and route.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Efficacy Assessment: Compare the tumor growth in the treated groups to the control group. The endpoint can be tumor growth inhibition or tumor regression.

Neurokinin-3 (NK3) Receptor Antagonists

The NK3 receptor, a member of the tachykinin receptor family, is a promising target for the treatment of various central nervous system disorders, including schizophrenia and menopausal hot flashes.[12][22] Quinoline-4-carboxamides have been identified as potent and selective non-peptide NK3 receptor antagonists.[11]

Mechanism of Action: These compounds act by competitively binding to the NK3 receptor, thereby blocking the physiological effects of its endogenous ligand, neurokinin B.[23]

Structure-Activity Relationship (SAR):

  • Position 2: A phenyl group at this position is a common feature of potent NK3 antagonists.[11]

  • Carboxamide Moiety: The stereochemistry and nature of the substituent on the carboxamide nitrogen are crucial for high-affinity binding. For example, an (R)-α-(methoxycarbonyl)benzyl group has been shown to be highly favorable.[11]

  • Position 3: Substitution at this position can modulate receptor affinity and selectivity.[14]

Data Presentation: NK3 Receptor Binding Affinity

Compound IDR1R2Amide SubstituenthNK-3 Ki (nM)[11][24]
65 (SB 218795) HH(R)-α-(methoxycarbonyl)benzyl13
SB 222200 Specific substitutionsSpecific substitutionsSpecific substitutionsNot explicitly stated in provided text, but identified as an NK-3 antagonist

Experimental Protocol: Radioligand Binding Assay for NK3 Receptor

This assay measures the ability of a test compound to displace a radiolabeled ligand from the NK3 receptor.[4]

Materials:

  • Cell membranes expressing the human NK3 receptor (e.g., from CHO cells)

  • Radiolabeled NK3 receptor ligand (e.g., [125I]-Neurokinin A)

  • Test compounds

  • Assay buffer

  • Glass fiber filters, filtration apparatus, scintillation counter.

Procedure:

  • Incubation Mixture Preparation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.[25]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[25]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[25]

Experimental Protocol: In Vivo Behavioral Models for NK3 Receptor Antagonists

Various behavioral models in rodents are used to assess the in vivo activity of NK3 receptor antagonists. For example, in the context of cocaine addiction, the ability of an antagonist to block cocaine-induced hyperlocomotion and behavioral sensitization is evaluated.[23]

Materials:

  • Rodents (e.g., rats or gerbils)

  • Test compound (NK3 antagonist)

  • Stimulant (e.g., cocaine)

  • Open-field activity chambers.

Procedure:

  • Acclimation: Acclimate the animals to the testing environment.

  • Treatment: Administer the NK3 antagonist or vehicle to the animals.

  • Stimulant Administration: After a pre-treatment period, administer the stimulant (e.g., cocaine) or saline.

  • Behavioral Assessment: Place the animals in the open-field chambers and record their locomotor activity for a defined period.

  • Data Analysis: Compare the locomotor activity of the animals treated with the antagonist and stimulant to the group that received the stimulant alone to determine if the antagonist can block the stimulant-induced hyperactivity. For sensitization studies, this procedure is repeated over several days.[23]

Drug Metabolism and Pharmacokinetics (DMPK) in Quinoline-4-Carboxamide Drug Discovery

The evaluation of DMPK properties is a critical component of the drug discovery process, as it helps to predict the in vivo behavior of a compound.[26] Key in vitro DMPK assays include metabolic stability, cell permeability, and plasma protein binding.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[27]

Experimental Protocol: Metabolic Stability in Liver Microsomes

Materials:

  • Liver microsomes (human, rat, or mouse)

  • NADPH (cofactor)

  • Test compound

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system.

Procedure:

  • Incubation Mixture Preparation: Prepare a solution of the test compound in phosphate buffer containing liver microsomes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.[28]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the half-life (t1/2) and calculate the in vitro intrinsic clearance (Clint).

Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely used in vitro model of the human intestinal epithelium to predict the oral absorption of drugs.[3]

Experimental Protocol: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Culture medium

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test compound

  • LC-MS/MS system.

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[6]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (A) side and collect samples from the basolateral (B) side at various time points.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (B) side and collect samples from the apical (A) side. This helps to identify active efflux.[16]

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be used to determine if the compound is a substrate of efflux transporters.[6]

Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to proteins in the blood plasma, which can significantly impact its distribution and efficacy.[5] Equilibrium dialysis is a common method for this assessment.[13]

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

Materials:

  • Plasma (human, rat, or mouse)

  • Phosphate-buffered saline (PBS)

  • Test compound

  • Rapid Equilibrium Dialysis (RED) device or similar

  • LC-MS/MS system.

Procedure:

  • Sample Preparation: Spike the test compound into plasma.

  • Dialysis Setup: Add the plasma containing the test compound to one chamber of the dialysis unit and PBS to the other chamber, separated by a semipermeable membrane.[13]

  • Equilibration: Incubate the device at 37°C with shaking to allow the unbound drug to reach equilibrium across the membrane.[5]

  • Sample Collection: After equilibration, collect samples from both the plasma and the buffer chambers.

  • Sample Analysis: Determine the concentration of the compound in both samples using LC-MS/MS.

  • Data Analysis: Calculate the fraction of the unbound drug (fu) and the percentage of plasma protein binding.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the key workflows in the discovery and development of novel quinoline-4-carboxamide analogs.

Quinoline-4-Carboxamide Synthesis Workflow cluster_synthesis Synthesis Isatin Isatin Pfitzinger Reaction Pfitzinger Reaction Isatin->Pfitzinger Reaction Carbonyl Compound Carbonyl Compound Carbonyl Compound->Pfitzinger Reaction Quinoline-4-Carboxylic Acid Quinoline-4-Carboxylic Acid Pfitzinger Reaction->Quinoline-4-Carboxylic Acid Amide Coupling (HATU) Amide Coupling (HATU) Quinoline-4-Carboxylic Acid->Amide Coupling (HATU) Amine Amine Amine->Amide Coupling (HATU) Quinoline-4-Carboxamide Analog Quinoline-4-Carboxamide Analog Amide Coupling (HATU)->Quinoline-4-Carboxamide Analog

Caption: Synthetic workflow for quinoline-4-carboxamide analogs.

Sources

Foundational

The Bis-Pyridine Quinoline (BPQ) Architecture: A Privileged Scaffold for Allosteric Inhibition

Executive Summary The Bis-Pyridine Quinoline (BPQ) core represents a sophisticated structural motif in modern medicinal chemistry, distinguished by its ability to balance lipophilicity with specific hydrogen-bonding vect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bis-Pyridine Quinoline (BPQ) core represents a sophisticated structural motif in modern medicinal chemistry, distinguished by its ability to balance lipophilicity with specific hydrogen-bonding vectors. While "bis-pyridine quinoline" can refer to various substitution patterns, this guide focuses on its most impactful pharmaceutical application: Allosteric Inhibition of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) .

This architecture—typically a quinoline scaffold flanked by pyridine or pyridine-mimetic heterocycles—has emerged as a critical solution to the "permeability-potency" paradox in targeting the MALT1 paracaspase domain, a key driver in Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL).

Structural Logic & Pharmacophore Analysis

The Core Architecture

The BPQ scaffold is not merely a linker; it is a functional "clamp." In the context of MALT1 inhibition, the quinoline ring serves as the hydrophobic anchor, while the flanking pyridine rings (or related nitrogen heterocycles like thiazolopyridines) provide crucial water-mediated hydrogen bonds within the allosteric Trp580 pocket.

  • The Quinoline Anchor: Provides

    
     stacking interactions with the hydrophobic residues of the allosteric site (often involving Tyr376 or Leu379 in MALT1).
    
  • The Bis-Pyridine Vectors:

    • Vector A (C4-position): Usually linked via an amine, this pyridine interacts with the "gatekeeper" residues, stabilizing the inactive conformation of the protease.

    • Vector B (C6/C7-position): Extends into the solvent-exposed region or a secondary pocket, tuning solubility and reducing metabolic clearance (lowering

      
      ).
      
Physicochemical Advantages

Compared to earlier phenothiazine (e.g., Mepazine) or simple pyrazole inhibitors, the BPQ core offers:

  • Reduced Lipophilicity (LogD): The pyridine nitrogens lower the overall LogP compared to phenyl analogs, improving oral bioavailability.

  • Rigidity: The quinoline core restricts the conformational entropy cost upon binding.

  • Metabolic Stability: Pyridine rings are generally less prone to oxidative metabolism by CYP450 than electron-rich phenyl rings, provided the nitrogen is not sterically accessible for N-oxidation.

Primary Therapeutic Application: MALT1 Inhibition[1][2]

Mechanism of Action

MALT1 is a unique paracaspase that regulates NF-


B signaling. In ABC-DLBCL, constitutive MALT1 activity drives tumor survival. BPQ inhibitors do not bind the catalytic cysteine (Cys464) directly; instead, they bind an allosteric pocket  that forces the protease into an inactive conformation.
MALT1 Signaling Pathway & Inhibition Logic (Graphviz)

MALT1_Pathway Receptor BCR / TCR Stimulation CBM CBM Complex (CARD11-BCL10-MALT1) Receptor->CBM Recruitment MALT1_Active MALT1 (Active Protease) CBM->MALT1_Active Oligomerization Substrates Substrates: A20, RelB, CYLD MALT1_Active->Substrates Cleavage (Inactivation) Inhibitor BPQ Inhibitor (Allosteric) Inhibitor->MALT1_Active Stabilizes Inactive Conf. NFkB NF-κB Activation Substrates->NFkB Loss of Negative Reg. Tumor Lymphoma Cell Survival/Proliferation NFkB->Tumor Transcription

Caption: The BPQ inhibitor locks MALT1 in an inactive state, preventing the cleavage of negative regulators (A20, RelB) and halting NF-κB driven tumor growth.

Key Experimental Data: Quinoline vs. Thiazolopyridine

Recent optimization campaigns (e.g., by Scott et al., 2019) demonstrated that evolving the core from a pure quinoline to a thiazolopyridine (a bioisostere) maintained potency while significantly improving pharmacokinetic (PK) profiles.

Compound ClassCore StructureMALT1 IC50 (Biochem)MALT1 IC50 (Cellular)Clearance (Cl_int)
Gen 1 Phenothiazine (Mepazine)~4000 nMHigh µMHigh
Gen 2 Bis-Pyridine Quinoline 10-50 nM 100-500 nM Low
Gen 3 Thiazolopyridine<10 nM<100 nMVery Low

Data synthesized from Scott et al. (2019) and related patent literature.

Secondary Application: G-Quadruplex Stabilization

While MALT1 is the enzymatic target, the "Bis-Pyridine Quinoline" motif (specifically the isomer 2,6-bis(quinolin-2-yl)pyridine ) is a privileged scaffold for stabilizing G-Quadruplex DNA.

  • Mechanism: The planar, crescent-shaped aromatic surface of the bis-quinoline-pyridine system stacks perfectly on top of the G-tetrads in telomeric DNA (e.g., c-MYC promoter regions).

  • Utility: These molecules act as "molecular anchors," preventing the unwinding of DNA required for the transcription of oncogenes.

Experimental Protocols

Protocol: Synthesis of the BPQ Core via Pfitzinger Reaction

This method is preferred for generating the quinoline core with inherent carboxylic acid handles for further pyridine functionalization.

Reagents:

  • Isatin derivative (1.0 eq)

  • Acetylpyridine derivative (1.0 eq)

  • KOH (33% aq)

  • Ethanol

Step-by-Step Workflow:

  • Condensation: Dissolve Isatin in 33% KOH at 0°C. Add the acetylpyridine dropwise.

  • Reflux: Heat the mixture to 80°C for 12 hours. The color will shift to deep red/brown.

  • Acidification: Cool to RT and acidify with glacial acetic acid to pH 4-5.

  • Precipitation: The quinoline-4-carboxylic acid intermediate precipitates. Filter and wash with cold water.

  • Amide Coupling: React the carboxylic acid with the second aminopyridine using HATU/DIPEA in DMF to install the "bis" pyridine functionality.

Protocol: MALT1 Protease Activity Assay (FRET)

A self-validating assay to confirm allosteric inhibition.

Materials:

  • Recombinant human MALT1 (aa 329–824).

  • FRET Substrate: Ac-LRSR-AMC (fluorogenic).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM citrate (stabilizer).

Method:

  • Enzyme Prep: Dilute MALT1 to 10 nM in Assay Buffer.

  • Inhibitor Incubation: Add BPQ inhibitor (serial dilution in DMSO) to the enzyme. Incubate for 30 min at 25°C to allow allosteric conformational change.

  • Substrate Addition: Add Ac-LRSR-AMC (final conc. 50 µM).

  • Kinetic Read: Monitor fluorescence (Ex 380 nm / Em 460 nm) every 60 seconds for 1 hour.

  • Validation: Use Mepazine (20 µM) as a positive control for inhibition and Z-VRPR-fmk as a covalent active-site control.

Experimental Workflow Diagram (Graphviz)

Workflow Compound BPQ Compound Library Incubation 30 min Incubation (Allosteric Locking) Compound->Incubation + MALT1 FRET FRET Assay (Ac-LRSR-AMC) Incubation->FRET + Substrate Readout Kinetic Read (RFU/min) FRET->Readout Analysis IC50 Calculation Readout->Analysis

Caption: Standardized workflow for validating allosteric potency of BPQ derivatives against MALT1.

References

  • Scott, D. A., et al. (2019).[1] "Quinoline and thiazolopyridine allosteric inhibitors of MALT1."[1] Bioorganic & Medicinal Chemistry Letters, 29(14), 1694-1698.[1]

  • Schrödinger. (2022). "Hit to development candidate in 10 months: Rapid discovery of a novel, potent MALT1 inhibitor." Schrödinger Case Studies.

  • Kou, X., et al. (2017). "Design, Synthesis and Biological Evaluation of New Substituted Diquinolinyl-Pyridine Ligands as Anticancer Agents by Targeting G-Quadruplex." Molecules, 22(10).

  • McGuire, H., et al. (2024). "Best Practices for Hit-to-Lead - Case Study: MALT1 Inhibitors." YouTube / Novartis Presentation.

  • Fontan, L., et al. (2018). "MALT1 small molecule inhibitors: emerging drugs for the treatment of B-cell lymphomas." Current Opinion in Hematology, 25(4).

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to Pyridine-Substituted Quinoline Carboxamides in Drug Discovery

Foreword: The Convergence of Privileged Structures In the landscape of medicinal chemistry, the quinoline nucleus stands as a testament to nature's ingenuity and synthetic chemistry's power.[1][2] This bicyclic aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Convergence of Privileged Structures

In the landscape of medicinal chemistry, the quinoline nucleus stands as a testament to nature's ingenuity and synthetic chemistry's power.[1][2] This bicyclic aromatic system, a fusion of benzene and pyridine rings, is a cornerstone of numerous pharmaceuticals, exhibiting a remarkable breadth of biological activities.[3][4] When this "privileged" scaffold is further functionalized with a carboxamide linker and a pyridine moiety, a new class of compounds emerges: the pyridine-substituted quinoline carboxamides. This strategic hybridization leverages the distinct electronic and steric properties of both aromatic systems, creating molecules with enhanced target affinity and diverse therapeutic potential.[1]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the core aspects of pyridine-substituted quinoline carboxamides. We will navigate the synthetic intricacies, explore the multifaceted biological landscape, and dissect the critical structure-activity relationships that govern their efficacy. Our approach is grounded in scientific integrity, providing not just protocols, but the rationale behind them, empowering you to not only replicate but also innovate.

I. Synthetic Strategies: Crafting the Core Scaffold

The synthesis of pyridine-substituted quinoline carboxamides typically involves a convergent approach, culminating in the formation of the central amide bond. The choice of synthetic route is often dictated by the desired substitution pattern on both the quinoline and pyridine rings. A common and versatile strategy involves the coupling of a quinoline carboxylic acid with a corresponding amino-pyridine.

Generalized Synthetic Workflow

The following diagram illustrates a representative synthetic pathway. The initial steps focus on the independent synthesis or modification of the quinoline carboxylic acid and the aminopyridine precursors, which are then coupled in the final step.

Synthetic_Workflow cluster_quinoline Quinoline Precursor Synthesis cluster_pyridine Pyridine Precursor Synthesis Quinoline_Start Substituted Aniline Quinoline_Intermediate Quinoline Carboxylic Acid Quinoline_Start->Quinoline_Intermediate e.g., Skraup-Doebner-von Miller reaction Coupling Amide Coupling Quinoline_Intermediate->Coupling Pyridine_Start Substituted Pyridine Pyridine_Intermediate Aminopyridine Pyridine_Start->Pyridine_Intermediate e.g., Nucleophilic Aromatic Substitution Pyridine_Intermediate->Coupling Final_Product Pyridine-Substituted Quinoline Carboxamide Coupling->Final_Product

Caption: Generalized workflow for the synthesis of pyridine-substituted quinoline carboxamides.

Exemplary Experimental Protocol: Amide Bond Formation

The critical step in the synthesis is the amide coupling reaction. The choice of coupling reagent is paramount to ensure high yield and purity, minimizing side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a widely used and efficient coupling reagent for this purpose.[5]

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the quinoline carboxylic acid (1.0 equivalent) and the corresponding aminopyridine (1.0-1.2 equivalents) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Coupling Reagents: To the stirred solution, add a tertiary amine base, typically diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to act as a proton scavenger.[5] Subsequently, add the coupling reagent, such as HATU (1.1-1.5 equivalents), portion-wise at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for a period of 8-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure pyridine-substituted quinoline carboxamide.

Causality in Protocol Design: The use of HATU as a coupling reagent is advantageous due to its high reactivity and the formation of a stable active ester, which readily reacts with the amine. DIPEA is a non-nucleophilic base, preventing unwanted side reactions with the activated carboxylic acid. The aqueous work-up is a self-validating system designed to remove unreacted starting materials, coupling byproducts, and the base, ensuring the isolation of a product with high purity.

II. A Spectrum of Biological Activity and Therapeutic Promise

The true value of the pyridine-substituted quinoline carboxamide scaffold lies in its remarkable versatility in interacting with a wide array of biological targets. This section will explore some of the most promising therapeutic areas where these compounds have shown significant potential.

A. Anticancer Activity: A Multi-pronged Assault on Malignancy

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents, and its pyridine-substituted carboxamide derivatives have demonstrated potent activity through various mechanisms.[6][7]

1. Kinase Inhibition:

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[8] Several pyridine-substituted quinoline carboxamides have been identified as potent kinase inhibitors.

  • PIM Kinase Inhibition: Certain pyridine-quinoline hybrids have been designed and synthesized as PIM-1/2 kinase inhibitors.[9][10] These compounds have shown potent in-vitro anticancer activity against various cancer cell lines, including myeloid leukemia, liver, prostate, and colon cancer.[9][10] Kinetic studies have revealed that these compounds can act as competitive or non-competitive inhibitors of the PIM-1 kinase enzyme.[9]

  • c-Met Kinase Inhibition: The c-Met tyrosine kinase is another important target in cancer therapy.[11] The quinoline core can be found in several c-Met inhibitors, and the introduction of a pyridine carboxamide moiety can enhance the binding affinity and selectivity.

2. G-Quadruplex Stabilization:

G-quadruplexes (G4s) are secondary structures formed in guanine-rich regions of DNA and RNA, particularly in telomeres and oncogene promoters.[12][13] Stabilization of these structures can inhibit the activity of telomerase and downregulate oncogene expression, making them attractive targets for anticancer drug design. Certain N-methylbisquinolinium-pyridine-2,6-dicarboxamides have been shown to be potent and selective G4-stabilizers, with a preference for the human telomeric G4 sequence.[12] The relative position of the carboxamide linker and the nitrogen atom on the quinoline ring significantly influences the G4 stabilizing activity.[13]

Compound Class Target Biological Activity Reference
Pyridine-Quinoline HybridsPIM-1/2 KinasePotent in-vitro anticancer activity against various cancer cell lines; induction of apoptosis.[9][10][9],[10]
(Iso)quinolinyl-pyridine-2,6-dicarboxamidesG-QuadruplexesModerate to potent G4 stabilizers with a preference for human telomeric G4.[12][13][12],[13]
Quinoline-4-carboxamidesMultiple TargetsPromising pharmacological profiles for anticancer drug development.[5][5]
B. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Quinoline-based small molecules have been explored as anti-inflammatory agents targeting several key pharmacological targets.[14][15] The carboxamide moiety, in particular, has been associated with antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and inflammation.[14] The pyridine ring can further enhance the anti-inflammatory potential of these compounds.[16]

C. Antimicrobial and Antiviral Potential: Combating Infectious Diseases

The quinoline scaffold is the backbone of several well-known antimalarial drugs like chloroquine and quinine.[1][3] Substituted quinoline-2-carboxamides have demonstrated significant activity against various mycobacterial species, with some compounds showing higher activity than the standard drugs isoniazid and pyrazinamide.[17][18] The pyridine moiety is also a common feature in many antimicrobial and antiviral agents, and its incorporation into the quinoline carboxamide framework can lead to compounds with a broad spectrum of activity.[19][20]

D. Neurodegenerative Diseases: A Glimmer of Hope

The quinoline core is also being investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[21] Quinoline derivatives have shown the ability to inhibit cholinesterases and monoamine oxidases, key enzymes involved in the pathology of these diseases.[22][23] While the direct role of pyridine-substituted quinoline carboxamides in this area is still emerging, the inherent properties of the quinoline scaffold suggest that this is a promising avenue for future research.

III. Decoding the Molecular Blueprint: Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of new drug candidates. For pyridine-substituted quinoline carboxamides, the biological activity is finely tuned by the nature and position of substituents on both the quinoline and pyridine rings, as well as the linker.

Caption: Key structural features influencing the biological activity of pyridine-substituted quinoline carboxamides.

Key SAR Insights:

  • Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline ring can significantly impact lipophilicity, electronic properties, and ultimately, the biological activity. For instance, the presence of a fluorine atom can broaden the spectrum of activity and enhance potency.[24]

  • Substituents on the Pyridine Ring: The substitution pattern on the pyridine ring is often critical for specific target interactions. Bulky aryl groups or hydrogen bond donors/acceptors on the pyridine moiety can lead to enhanced binding affinity and potency.[25]

  • The Carboxamide Linker: The position of the carboxamide linker on the quinoline ring is a key determinant of activity. For example, in G4 stabilizers, the relative position between the amide linker and the nitrogen of the quinoline ring is crucial for stabilizing activity.[13] The amide NH is also often important for activity, as its modification can lead to a significant drop in potency.[26]

IV. The Path Forward: Future Perspectives and Opportunities

The pyridine-substituted quinoline carboxamide scaffold represents a highly promising and versatile platform for the discovery of new therapeutic agents. The journey from a promising hit compound to a clinically approved drug is long and arduous, but the foundational chemistry and biology of this compound class are exceptionally strong.

Future research in this area should focus on:

  • Exploring Novel Substitution Patterns: The vast chemical space offered by the quinoline and pyridine rings remains largely unexplored. The synthesis and screening of new analogues with diverse substituents will undoubtedly lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Elucidating Mechanisms of Action: For many of the reported biological activities, the precise molecular mechanisms remain to be fully elucidated. Deeper mechanistic studies will be crucial for understanding the therapeutic potential and for guiding the rational design of next-generation compounds.

  • Leveraging Computational Chemistry: In silico methods, such as molecular docking and DFT studies, can play a pivotal role in predicting the binding modes and affinities of new analogues, thereby accelerating the drug discovery process.[5]

References

A comprehensive list of references cited in this technical guide is provided below.

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI. [Link]

  • Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. National Center for Biotechnology Information. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. PubMed. [Link]

  • New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship. MDPI. [Link]

  • Structure--activity relationship of quinolones. PubMed. [Link]

  • New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. ResearchGate. [Link]

  • Recent advances in the synthesis of quinolines: a review. Royal Society of Chemistry. [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. National Center for Biotechnology Information. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. [Link]

  • Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies. SSRN. [Link]

  • Current Scenario of Pyridine/Quinoline-Sulfonamide Hybrids with Anticancer Potential (A Review). ResearchGate. [Link]

  • Design and Synthesis of Quinoline‐Pyrazine Based Carboxamides: Leukemic Cancer Active Ugi Adducts. ResearchGate. [Link]

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. SciSpace. [Link]

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. National Center for Biotechnology Information. [Link]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed. [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]

  • New (Iso)Quinolinyl-Pyridine-2,6-dicarboxamide G-Quadruplex Ligands. A Structure-Activity Relationship Study. ResearchGate. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. [Link]

  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research. [Link]

  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. National Center for Biotechnology Information. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

  • Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors. Semantic Scholar. [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

  • Pyridine-2,3-dicarboxylate, quinolinic acid, induces 1N4R Tau amyloid aggregation in vitro: Another evidence for the detrimental effect of the inescapable endogenous neurotoxin. PubMed. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. National Center for Biotechnology Information. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]

  • A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. Royal Society of Chemistry. [Link]

  • Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C-H Bond Functionalization. National Center for Biotechnology Information. [Link]

  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Malaria World. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. National Center for Biotechnology Information. [Link]

  • Scheme 2: Synthesis of quinazoline-carboxamide and thiazine derivatives. ResearchGate. [Link]

  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. Royal Society of Chemistry. [Link]

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  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Amide Coupling of 2-(pyridin-3-yl)quinoline-4-carboxylic acid

Introduction The amide bond is a fundamental linkage in a vast array of biologically active molecules, and its formation is one of the most frequently executed reactions in medicinal chemistry and drug discovery.[1][2] T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The amide bond is a fundamental linkage in a vast array of biologically active molecules, and its formation is one of the most frequently executed reactions in medicinal chemistry and drug discovery.[1][2] The 2-(pyridin-3-yl)quinoline-4-carboxylic acid scaffold is of significant interest due to the prevalence of quinoline derivatives in compounds with diverse pharmacological activities, including antitumor, antimalarial, and antiviral properties.[3][4] This application note provides a detailed, field-proven protocol for the efficient amide coupling of 2-(pyridin-3-yl)quinoline-4-carboxylic acid with a primary or secondary amine. We will delve into the mechanistic rationale behind the chosen methodology, offer a step-by-step experimental guide, and discuss critical parameters for reaction optimization and product purification.

Reaction Principle: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, which is often incompatible with complex molecular structures. Therefore, the carboxylic acid must first be activated to a more reactive species.[2][5] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Two of the most robust and widely adopted methods for this transformation involve the use of uronium/aminium salt-based reagents, such as HATU, or carbodiimides like EDC, often in the presence of an additive such as HOBt.[1][5]

HATU-Mediated Coupling: A High-Efficiency Approach

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent renowned for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[6][7] The reaction proceeds through the formation of a highly reactive OAt-active ester. The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state through a neighboring group effect, accelerating the subsequent nucleophilic attack by the amine.[8]

EDC/HOBt-Mediated Coupling: A Classic and Cost-Effective Method

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate.[5][9] This intermediate is susceptible to racemization and can undergo intramolecular rearrangement to form an inactive N-acylurea byproduct.[9] The addition of HOBt (Hydroxybenzotriazole) mitigates these side reactions by trapping the O-acylisourea to form a more stable and reactive HOBt-ester, which then readily reacts with the amine.[5][10]

Experimental Protocols

The following protocols provide a starting point for the amide coupling of 2-(pyridin-3-yl)quinoline-4-carboxylic acid. Optimization of solvent, base, temperature, and reaction time may be necessary for specific amine substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for challenging couplings, including those with sterically hindered amines or electron-deficient anilines.

Materials:

  • 2-(pyridin-3-yl)quinoline-4-carboxylic acid (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.2 equiv)

  • HATU (1.1-1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)[6]

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(pyridin-3-yl)quinoline-4-carboxylic acid (1.0 equiv).

  • Dissolve the carboxylic acid in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Add HATU (1.1-1.2 equiv) to the solution and stir for 1-2 minutes.

  • Add DIPEA or TEA (2.0-3.0 equiv) to the reaction mixture and stir for 5-10 minutes at room temperature for pre-activation. A color change may be observed.[6]

  • Add the amine (1.1-1.2 equiv) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours at room temperature.[6]

  • Upon completion, quench the reaction by adding water or saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a reliable and cost-effective alternative to HATU-mediated coupling.

Materials:

  • 2-(pyridin-3-yl)quinoline-4-carboxylic acid (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.2 equiv)

  • EDC·HCl (1.2-1.5 equiv)[5]

  • HOBt (1.2-1.5 equiv)[5]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask, add 2-(pyridin-3-yl)quinoline-4-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[5]

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[5]

  • Add DIPEA (2.5 equiv) dropwise to the reaction mixture.[5]

  • Allow the reaction to warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.

  • Wash the organic layer with water, 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. The aqueous washes will remove the urea byproduct of EDC.[9][11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary and Optimization

ParameterHATU CouplingEDC/HOBt CouplingRationale and Considerations
Equivalents of Acid 1.01.0Limiting reagent.
Equivalents of Amine 1.1 - 1.21.1 - 1.2A slight excess is used to ensure complete consumption of the carboxylic acid.
Equivalents of Coupling Reagent 1.1 - 1.21.2 - 1.5An excess ensures efficient activation of the carboxylic acid.
Equivalents of Additive N/A1.2 - 1.5 (HOBt)HOBt is crucial for suppressing side reactions with EDC.[9]
Equivalents of Base 2.0 - 3.02.0 - 3.0A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize any acid formed during the reaction.[6]
Solvent Anhydrous DMFAnhydrous DCM or DMFPolar aprotic solvents are generally used.[8][12]
Temperature 0 °C to RT0 °C to RTStarting at a lower temperature can help control exotherms and minimize side reactions.
Reaction Time 1 - 4 hours4 - 18 hoursHATU reactions are typically faster than EDC/HOBt couplings.[6]

Workflow Diagrams

AmideCouplingWorkflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification CarboxylicAcid 2-(pyridin-3-yl)quinoline- 4-carboxylic acid (1.0 eq) Activation Activation of Carboxylic Acid (0°C to RT) CarboxylicAcid->Activation Amine Amine (1.1-1.2 eq) Coupling Amine Addition & Amide Formation Amine->Coupling CouplingReagent Coupling Reagent (HATU or EDC/HOBt) CouplingReagent->Activation Base Base (DIPEA or TEA) Base->Activation Solvent Anhydrous Solvent (DMF or DCM) Solvent->Activation Activation->Coupling Monitoring Reaction Monitoring (TLC or LC-MS) Coupling->Monitoring Quench Aqueous Quench Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Wash Aqueous Washes Extraction->Wash Dry Drying & Concentration Wash->Dry Purification Column Chromatography Dry->Purification Product Pure Amide Product Purification->Product

Caption: General workflow for amide coupling.

HATU_Mechanism RCOOH R-COOH RCOO_neg R-COO⁻ RCOOH->RCOO_neg + Base Base Base (e.g., DIPEA) O_acylisouronium O-acyl(tetramethyl)isouronium salt (unstable intermediate) RCOO_neg->O_acylisouronium + HATU HATU HATU HATU->O_acylisouronium OAt_ester OAt-active ester (key intermediate) O_acylisouronium->OAt_ester + HOAt⁻ (displaced from HATU) HOAt_neg HOAt⁻ Amide Amide Product OAt_ester->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide coupling.[6][8][13]

Purification and Characterization

The purification of the final amide product is typically achieved by flash column chromatography on silica gel.[14] The choice of eluent will depend on the polarity of the product and should be determined by TLC analysis. For particularly polar products, reversed-phase chromatography may be a suitable alternative.[14] In some cases, recrystallization from an appropriate solvent system can also yield highly pure material.[15]

The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The protocols outlined in this application note provide a robust and versatile framework for the successful amide coupling of 2-(pyridin-3-yl)quinoline-4-carboxylic acid. The choice between the HATU and EDC/HOBt methods will depend on the specific requirements of the synthesis, including the nature of the amine substrate, cost considerations, and desired reaction efficiency. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can effectively synthesize a wide range of amide derivatives based on this important heterocyclic scaffold.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • HATU. Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

  • Amide-based compounds, production, recovery, purification and uses thereof.
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  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

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  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

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Application

Title: A High-Throughput Screening Cascade for the Identification and Validation of Novel Kinase Inhibitors from a Quinoline-4-Carboxamide Library

An Application Note for Drug Discovery Professionals Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Specifically, the quinoline-4-carboxamide chemotype has shown significant promise in the development of therapeutics for indications ranging from malaria to cancer.[1][3] High-Throughput Screening (HTS) provides an essential platform for rapidly interrogating large chemical libraries to identify novel, biologically active "hits" that can serve as starting points for drug discovery programs.[4][5] This guide details a robust, multi-step HTS cascade designed to identify, validate, and characterize novel protein kinase inhibitors from a quinoline-4-carboxamide library. We provide detailed, field-proven protocols for primary screening, hit confirmation through orthogonal assays, and initial mechanism-of-action studies, ensuring a high degree of scientific integrity and minimizing the progression of false-positive hits.

Strategic Overview: The HTS Screening Funnel

A successful HTS campaign is not a single experiment but a strategic funnel designed to progressively filter a large library down to a small number of high-quality, validated hits. This multi-tiered approach ensures that resources are focused on the most promising compounds. The core logic is to first identify any compound with the desired biological activity in a sensitive and efficient primary assay, and then subject these initial hits to a rigorous series of secondary assays to confirm their activity and triage away artifacts.[6]

HTS_Funnel cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation & Triage cluster_2 Phase 3: Hit Characterization PrimaryScreen Primary HTS (e.g., ADP-Glo™ Assay) ~100,000s Compounds HitSelection Hit Selection (% Inhibition > 50%) ~1,000s Hits PrimaryScreen->HitSelection ReTest Hit Re-Test (Fresh Powder Confirmation) HitSelection->ReTest Initial Hits OrthogonalAssay Orthogonal Assay (e.g., TR-FRET) Confirms Target Activity ReTest->OrthogonalAssay CounterScreen Counter Screen (Rules out Assay Interference) ReTest->CounterScreen DoseResponse Dose-Response Analysis (Determine IC50 Potency) ~10s-100s Validated Hits OrthogonalAssay->DoseResponse Confirmed Hits CounterScreen->DoseResponse MoA Mechanism of Action (e.g., ATP Competition) DoseResponse->MoA Lead Optimization Lead Optimization MoA->Lead Optimization

Figure 1. The High-Throughput Screening (HTS) Funnel.

Phase 1: Primary Screening for Kinase Inhibition

The objective of the primary screen is to rapidly and cost-effectively test every compound in the library to identify initial hits. Protein kinases are an excellent target class for this application note, as they are implicated in numerous diseases and are amenable to robust HTS assay formats.[7][8]

Assay Principle and Rationale: ADP-Glo™ Luminescence Assay

We selected the ADP-Glo™ Kinase Assay as the primary screening platform. This is a universal, homogeneous luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Causality: Kinase activity is directly proportional to ADP production. The assay works in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then used by a luciferase enzyme to generate a light signal. An inhibitor of the kinase will result in less ADP production, and therefore a lower luminescence signal.

  • Why this choice?

    • Universality: Applicable to virtually any ADP-generating enzyme, including all protein kinases.[9]

    • High Sensitivity & Dynamic Range: Luminescence assays typically have a high signal-to-background ratio, making them ideal for identifying even weak inhibitors.[9]

    • Robustness: This assay format is known to produce high Z'-factor values, indicating excellent assay quality suitable for HTS.[7]

    • Reduced Interference: It is less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.

Detailed Protocol: Primary HTS in 384-Well Format

Materials:

  • Target Kinase (e.g., "TargetKinase-X")

  • Kinase Substrate (specific peptide or protein for TargetKinase-X)

  • ATP (at Km concentration for the target kinase)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Quinoline-4-carboxamide library (10 mM in DMSO, pre-plated)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, white, solid-bottom assay plates

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 50 nL of each library compound, DMSO (for negative controls), and positive control inhibitor into the appropriate wells of the 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL final reaction volume.

  • Enzyme/Substrate Addition: Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. Add 2.5 µL of this solution to all wells.

  • Initiate Reaction: Prepare a 2X ATP solution in Kinase Reaction Buffer. Add 2.5 µL to all wells to start the kinase reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Generate Luminescence Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the plate on a luminescence-capable plate reader (e.g., BMG PHERAstar).

Data Analysis and Quality Control

Assay Quality Validation (Z'-Factor): The Z'-factor is a statistical parameter that determines the quality and suitability of an HTS assay.[10][11] It accounts for both the dynamic range of the signal and the data variation.[12]

The formula is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where pos refers to the positive control (e.g., Staurosporine) and neg refers to the negative control (DMSO).

Z'-Factor ValueInterpretation
> 0.5 Excellent assay, suitable for HTS.[13]
0 to 0.5 Marginal assay, may require optimization.[10]
< 0 Unsuitable for screening.[10]

Hit Selection: A common method for hit selection is to calculate the percent inhibition for each compound relative to the controls on the same plate.[14]

% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

A primary hit is typically defined as any compound exhibiting % Inhibition > 50% or activity greater than 3 standard deviations from the negative control mean.[15]

Phase 2: Hit Validation and Triage

A significant portion of hits from a primary screen can be false positives arising from assay interference rather than true inhibition of the target.[16][17] This phase is critical for eliminating such artifacts.

Hit_Validation_Workflow PrimaryHits Primary Hits (~1% of Library) ReTest Re-acquire & Re-test (Fresh Compound Powder) PrimaryHits->ReTest OrthogonalAssay Orthogonal Assay (TR-FRET) ReTest->OrthogonalAssay Active? CounterScreen Counter Screen (Luciferase Inhibition) ReTest->CounterScreen Active? ConfirmedHits Validated Hits OrthogonalAssay->ConfirmedHits Active & Not an Artifact CounterScreen->ConfirmedHits Inactive in Counter Screen

Figure 2. Hit Validation and Triage Workflow.

Protocol: Hit Re-testing
  • Causality: Compounds can degrade or precipitate during storage in library plates. Re-testing from a freshly sourced powder of the hit compound confirms that the observed activity is real and reproducible.

  • Procedure: Obtain dry powder of each primary hit. Prepare a fresh 10 mM DMSO stock and re-test in the primary ADP-Glo™ assay at the screening concentration. Only compounds that re-confirm their activity proceed.

Protocol: Orthogonal Assay (TR-FRET)
  • Rationale: An orthogonal assay measures the same biological event (kinase inhibition) using a different detection technology.[18][19] This ensures the hit's activity is not an artifact of the primary assay's specific format (e.g., luciferase inhibition).[17] We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[20] This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket.

  • Summarized Protocol:

    • Dispense 50 nL of confirmed hit compounds into a 384-well black assay plate.

    • Add 2.5 µL of a solution containing the Europium-labeled anti-tag antibody and the fluorescently-labeled kinase tracer.

    • Add 2.5 µL of the tagged TargetKinase-X.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Data Analysis: Calculate the TR-FRET ratio. True inhibitors will displace the tracer, leading to a decrease in the FRET ratio. Compounds active in both the ADP-Glo™ and TR-FRET assays are considered high-confidence hits.

Phase 3: Hit Characterization

Once hits are validated, the next step is to quantify their potency and begin to understand their mechanism of action (MoA).[21][22]

Protocol: Dose-Response Analysis for IC₅₀ Determination
  • Rationale: Single-point screening only indicates activity at one concentration. A dose-response curve is necessary to determine the concentration at which a compound produces 50% of its maximal inhibition (the IC₅₀ value), which is a key measure of compound potency.

  • Procedure:

    • Perform a serial dilution of each validated hit compound in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM).

    • Dispense the compound dilutions into a 384-well plate.

    • Perform the primary ADP-Glo™ assay as described in section 2.2.

    • Data Analysis: Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Compound IDPrimary Screen (% Inh)Orthogonal Screen (% Inh)IC₅₀ (µM)
Q4C-00165.258.91.2
Q4C-00278.171.40.45
Q4C-00355.98.3 (False Positive)> 50
Q4C-00489.592.10.08
Protocol: Mechanism of Action - ATP Competition Assay
  • Rationale: It is crucial to understand if the inhibitor binds in the same pocket as the natural substrate, ATP (an ATP-competitive inhibitor), or at a different site (an allosteric inhibitor).[23] This has significant implications for lead optimization. This can be determined by measuring the inhibitor's IC₅₀ at various ATP concentrations.

  • Summarized Protocol:

    • Select a potent hit (e.g., Q4C-004).

    • Set up multiple dose-response experiments as described in 4.1.

    • In each experiment, use a different, fixed concentration of ATP (e.g., 1x Kₘ, 5x Kₘ, 10x Kₘ).

    • Interpretation: If the compound is ATP-competitive, its apparent potency will decrease (IC₅₀ will increase) as the concentration of ATP increases. If the IC₅₀ value does not change significantly, the inhibitor is likely non-competitive or uncompetitive.

Conclusion and Future Directions

This application note provides a comprehensive and validated workflow for the successful identification and characterization of novel kinase inhibitors from a quinoline-4-carboxamide library. By employing a strategic funnel that includes a robust primary assay, rigorous orthogonal validation, and initial mechanistic studies, researchers can efficiently triage large compound collections to identify high-quality hits. These validated hits, characterized by their potency (IC₅₀) and MoA, serve as the ideal starting point for subsequent lead optimization campaigns, which involve medicinal chemistry efforts to improve properties like selectivity, cell permeability, and metabolic stability.[24] Further biophysical validation using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is also recommended to confirm direct target engagement.[6][25]

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Method

Application Notes and Protocols for the In Vitro Evaluation of Quinoline Carboxamides as Antimalarial Agents

Introduction: The Enduring Promise of the Quinoline Scaffold in Antimalarial Drug Discovery The quinoline core is a privileged scaffold in the history of antimalarial chemotherapy, giving rise to foundational drugs like...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Quinoline Scaffold in Antimalarial Drug Discovery

The quinoline core is a privileged scaffold in the history of antimalarial chemotherapy, giving rise to foundational drugs like quinine and chloroquine.[1][2] Despite the rise of drug resistance, quinoline-based structures continue to be a fertile ground for the discovery of novel antimalarial agents.[2][3] Among these, quinoline carboxamides have emerged as a particularly promising class of compounds, demonstrating potent activity against multiple life-cycle stages of the Plasmodium falciparum parasite, including drug-resistant strains.[4][5][6][7] Some quinoline-4-carboxamides have been shown to act via a novel mechanism: the inhibition of the parasite's translation elongation factor 2 (PfEF2), a critical component of protein synthesis.[4][5][6][7] This unique mode of action makes them attractive candidates for overcoming existing resistance mechanisms.

This comprehensive guide provides a suite of detailed protocols for the in vitro evaluation of quinoline carboxamides, designed for researchers in drug discovery and development. The methodologies described herein are intended to provide a robust framework for assessing the compound's potency against asexual blood stages, its potential to block malaria transmission, and its activity against artemisinin-resistant parasites.

Foundational Requirement: In Vitro Culture of Plasmodium falciparum

A prerequisite for any in vitro antimalarial testing is the successful and continuous culture of the erythrocytic stages of P. falciparum. The method, originally developed by Trager and Jensen, remains a cornerstone of malaria research.[8]

Key Reagents and Media
  • Complete Medium: RPMI 1640 supplemented with L-glutamine, 25 mM HEPES, 0.5% Albumax II (or 10% human serum), and 10 µg/mL gentamicin. For antifolate testing, p-aminobenzoic acid (PABA) and folic acid-free RPMI 1640 should be used.[9][10]

  • Human Erythrocytes: O+ human red blood cells are typically used.

  • Gas Mixture: A low-oxygen environment (5% CO2, 5% O2, 90% N2) is critical for parasite survival.[11]

Protocol for Continuous Culture
  • Initiation/Thawing: Frozen parasite stocks are thawed quickly and washed to remove cryoprotectant.[11]

  • Maintenance: Cultures are maintained at 37°C in a sealed flask or modular incubator chamber with the appropriate gas mixture.[11]

  • Media Changes: The culture medium should be changed daily to replenish nutrients and remove metabolic waste.[11]

  • Parasitemia Monitoring: A thin blood smear is prepared daily, stained with Giemsa, and examined under a microscope to determine the percentage of infected erythrocytes (parasitemia).[12]

  • Sub-culturing: When parasitemia exceeds 5-8%, the culture is diluted with fresh, uninfected erythrocytes to maintain a healthy parasite population.[11]

Synchronization of Parasite Stages

For many assays, a synchronous parasite population (all parasites at the same developmental stage) is required. The most common method for obtaining a highly synchronous ring-stage population is treatment with 5% D-sorbitol, which selectively lyses erythrocytes containing mature parasite stages.[1] For assays targeting specific stages, like the Ring-Stage Survival Assay, tight synchronization is crucial.[13][14]

Assessing Asexual Blood Stage Activity: The SYBR Green I-Based Fluorescence Assay

The SYBR Green I assay is a widely adopted, robust, and cost-effective method for determining the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.[15][16] The assay relies on the principle that the fluorescent dye SYBR Green I intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus serving as a proxy for parasite growth.[8]

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis start Synchronized Ring-Stage P. falciparum Culture adjust Adjust to 1% Parasitemia & 2% Hematocrit start->adjust plate Add 100 µL Parasite Culture per Well adjust->plate add_drug Add Serial Dilutions of Quinoline Carboxamides plate->add_drug controls Include Drug-Free (Positive) & Chloroquine (Negative) Controls add_drug->controls incubate Incubate for 72-96 hours (37°C, Gas Mixture) controls->incubate freeze_thaw Freeze Plate at -80°C, then Thaw incubate->freeze_thaw add_lysis Add 100 µL Lysis Buffer with SYBR Green I freeze_thaw->add_lysis incubate_dark Incubate in the Dark (1 hour, RT) add_lysis->incubate_dark read_plate Read Fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read_plate analyze Calculate IC50 Values (Non-linear Regression) read_plate->analyze

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Detailed Protocol
  • Parasite Preparation: Start with a synchronized culture of P. falciparum at the ring stage. Adjust the culture to a 1% parasitemia and 2% hematocrit in complete medium.[1]

  • Drug Plating: In a 96-well, black, clear-bottom plate, add serial dilutions of the quinoline carboxamide compounds. Include drug-free wells as a positive control for parasite growth and a known antimalarial like chloroquine as a negative control.

  • Assay Initiation: Add 100 µL of the prepared parasite culture to each well.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a modular chamber with the appropriate gas mixture.[12]

  • Lysis and Staining: After incubation, freeze the plates at -80°C and then thaw them to lyse the red blood cells. Add 100 µL of lysis buffer containing SYBR Green I to each well.[12] The lysis buffer typically contains Tris, EDTA, saponin, and Triton X-100.[8][12]

  • Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour.[12] Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[8][12]

  • Data Analysis: The IC50 values are determined by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a non-linear regression model.

Data Interpretation
Parameter Description Significance
IC50 The concentration of a drug that inhibits 50% of parasite growth.A lower IC50 value indicates higher potency.
Selectivity Index (SI) The ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antimalarial IC50.A high SI is desirable, indicating selective toxicity towards the parasite.

Evaluating Transmission-Blocking Potential: Gametocytocidal Assays

To achieve malaria eradication, new drugs must not only clear the asexual stages responsible for clinical symptoms but also target the mature gametocytes that are responsible for transmission from human to mosquito.[17] Since gametocytes do not replicate their DNA, assays based on DNA synthesis are not suitable.[18] Instead, viability is assessed by measuring metabolic activity.

The AlamarBlue™ Assay

The AlamarBlue™ (resazurin) assay is a reliable method for assessing the viability of gametocytes.[18][19] Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Protocol for Gametocytocidal Assay
  • Gametocyte Production: Induce gametocytogenesis in a P. falciparum culture. This is a multi-day process requiring specific culture conditions.

  • Assay Setup: Purify mature (Stage V) gametocytes and plate them in a 96-well plate. Add serial dilutions of the quinoline carboxamide compounds.

  • Incubation: Incubate the plates for 48-72 hours.[20]

  • AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well and incubate for a further 4-24 hours.

  • Fluorescence Reading: Measure fluorescence to determine gametocyte viability.

  • Data Analysis: Calculate the IC50 values as described for the asexual stage assay.

Assessing Activity Against Artemisinin Resistance: The Ring-Stage Survival Assay (RSA)

The emergence of artemisinin resistance, characterized by delayed parasite clearance, poses a significant threat to global malaria control efforts.[14] The in vitro Ring-Stage Survival Assay (RSA) is the gold standard for phenotyping artemisinin-resistant parasites.[14][21] It assesses the ability of early ring-stage parasites (0-3 hours post-invasion) to survive a short, high-dose pulse of an artemisinin derivative.[21][22]

Logical Framework of the RSA

cluster_sync Synchronization cluster_treatment Drug Pulse cluster_recovery Recovery & Growth cluster_readout_rsa Readout cluster_analysis_rsa Data Analysis start Highly Synchronized 0-3h Ring-Stage Culture treat Expose to 700 nM DHA for 6 hours start->treat control Expose to DMSO (Vehicle Control) start->control wash Wash to Remove Drug treat->wash control->wash culture Culture for an Additional 66 hours wash->culture smear Prepare Giemsa-stained Thin Blood Smears culture->smear microscopy Count Viable Parasites (Microscopy) smear->microscopy calculate Calculate Percent Survival (DHA vs. DMSO) microscopy->calculate

Caption: The Ring-Stage Survival Assay (RSA) experimental design.

Abbreviated RSA Protocol
  • Parasite Preparation: Generate a tightly synchronized culture of 0-3 hour old ring-stage parasites.[21]

  • Drug Exposure: Expose the parasites to a high concentration (700 nM) of dihydroartemisinin (DHA) for 6 hours. A parallel culture is exposed to the drug vehicle (DMSO) as a control.[21]

  • Drug Washout and Recovery: After 6 hours, the drug is washed out, and the parasites are cultured for an additional 66 hours in drug-free medium.[23]

  • Readout: At the 72-hour time point, the number of viable parasites in the DHA-treated and control cultures is determined, typically by microscopy of Giemsa-stained smears.[22][23]

  • Analysis: The survival rate is expressed as the percentage of viable parasites in the DHA-treated culture relative to the DMSO control. A survival rate of >1% is indicative of artemisinin resistance.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the comprehensive in vitro characterization of novel quinoline carboxamides. By systematically evaluating their potency against asexual and sexual stages of the parasite, as well as their activity against resistant strains, researchers can build a strong data package to support the progression of promising candidates in the drug development pipeline. The unique mechanism of action of some quinoline carboxamides against PfEF2 underscores the importance of exploring novel chemical space to combat the ever-present threat of antimalarial drug resistance.

References

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Application

Application Note: A Two-Step Synthesis of Quinoline-4-Carboxamides from Isatin and Acetophenone Precursors

Introduction: The Significance of the Quinoline-4-Carboxamide Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoline-4-Carboxamide Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] Among its many derivatives, quinoline-4-carboxamides have emerged as a particularly promising class of compounds, demonstrating potent efficacy in various therapeutic areas. Notably, this scaffold has been central to the discovery of novel antimalarial agents with unique mechanisms of action, such as the inhibition of the parasite's translation elongation factor 2 (PfEF2).[2][3][4] The discovery of compounds with multistage antimalarial activity and excellent in vivo efficacy underscores the value of this molecular framework in addressing the critical challenge of drug resistance.[2][4][5]

This application note provides a comprehensive, two-step protocol for the synthesis of quinoline-4-carboxamides, designed for researchers in organic synthesis and drug development. The synthesis commences with the classic Pfitzinger reaction , a robust method for constructing the quinoline-4-carboxylic acid core from readily available isatin and acetophenone precursors.[1][6][7] This is followed by a standard amide coupling procedure to yield the final target compound. We will delve into the mechanistic underpinnings of the Pfitzinger reaction, provide detailed, step-by-step experimental protocols with integrated safety precautions, and offer practical troubleshooting guidance.

Overall Reaction Scheme

The synthesis is performed in two distinct stages:

  • Pfitzinger Reaction: Condensation of isatin and acetophenone in a basic medium to form 2-phenylquinoline-4-carboxylic acid.

  • Amide Coupling: Activation of the resulting carboxylic acid and subsequent reaction with an amine to form the desired quinoline-4-carboxamide.

Figure 1: Overall two-step synthesis of a representative Quinoline-4-carboxamide.

Mechanistic Insights: The Pfitzinger Reaction

The Pfitzinger reaction is a powerful transformation that builds the quinoline core.[6] Its reliability stems from a well-understood, base-catalyzed mechanism. The choice of a strong base, such as potassium hydroxide, is critical as it initiates the entire cascade.

Causality of Key Steps:

  • Amide Hydrolysis: The reaction begins with the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of isatin. This hydrolyzes the cyclic amide (lactam) bond, opening the ring to form the potassium salt of an α-keto acid (isatinic acid). This step is irreversible and essential for exposing the aniline moiety required for the subsequent condensation.[6][8]

  • Enamine Formation: The free amino group of the opened isatin intermediate then reacts with the ketone group of acetophenone. This condensation initially forms an imine (Schiff base), which rapidly tautomerizes to the more thermodynamically stable enamine intermediate.[6]

  • Intramolecular Cyclization & Dehydration: The enamine, now activated for intramolecular cyclization, attacks the remaining ketone group. This ring-closing step, followed by a dehydration event, forges the new heterocyclic ring and results in the aromatization of the system to yield the stable quinoline-4-carboxylic acid product.[6][8]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism Isatin Isatin KetoAcid Keto-Acid Intermediate (2) Isatin->KetoAcid 1. Amide Hydrolysis KOH KOH, H₂O Enamine Enamine Intermediate (4) KetoAcid->Enamine 2. Condensation Acetophenone Acetophenone Acetophenone->Enamine 2. Condensation Cyclized Cyclized Intermediate Enamine->Cyclized 3. Intramolecular   Cyclization H2O_1 - H₂O Product Quinoline-4-Carboxylic Acid (5) Cyclized->Product 4. Dehydration/ Aromatization H2O_2 - H₂O

Caption: Pfitzinger reaction mechanism overview.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol details the Pfitzinger reaction between isatin and acetophenone.

Materials & Reagents:

  • Isatin (C₈H₅NO₂)

  • Acetophenone (C₈H₈O)

  • Potassium Hydroxide (KOH) pellets

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated and 2M solution

  • Round-bottom flask (250 mL) with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders, Buchner funnel, and filter paper

Procedure:

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve potassium hydroxide (e.g., 5.6 g, 100 mmol) in ethanol (100 mL). Caution: The dissolution of KOH is highly exothermic; add the pellets slowly to the ethanol with stirring.[9] The mixture will become very warm. Allow it to cool to near room temperature.

  • Reaction Setup: To the ethanolic KOH solution, add isatin (e.g., 7.35 g, 50 mmol) and acetophenone (e.g., 6.0 g, 50 mmol). Add a magnetic stir bar.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up & Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker containing 200 mL of cold deionized water. Stir until the solution is homogeneous.

  • Acidification: Slowly and carefully acidify the aqueous solution by adding concentrated HCl dropwise with vigorous stirring. The product will begin to precipitate. Continue adding acid until the pH of the solution is approximately 2-3 (check with pH paper).

  • Isolation: Allow the suspension to stir in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts. Further washing with a small amount of cold ethanol can be performed if needed.

  • Drying: Dry the purified 2-phenylquinoline-4-carboxylic acid in a vacuum oven at 60-70°C to a constant weight. The product should be a pale yellow or off-white solid.

Protocol 2: Synthesis of N-(2-(pyrrolidin-1-yl)ethyl)-2-phenylquinoline-4-carboxamide

This protocol describes the amide coupling of the previously synthesized carboxylic acid with a representative amine.

Materials & Reagents:

  • 2-Phenylquinoline-4-carboxylic acid (from Protocol 1)

  • 1-(2-Aminoethyl)pyrrolidine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-phenylquinoline-4-carboxylic acid (e.g., 2.49 g, 10 mmol) in anhydrous DMF (40 mL).

  • Activation: To the stirred solution, add EDC (e.g., 2.3 g, 12 mmol) and HOBt (e.g., 1.62 g, 12 mmol). Stir the mixture at room temperature for 30 minutes. This step forms the active ester intermediate.

  • Amine Addition: Add DIPEA (e.g., 2.1 mL, 12 mmol) to the mixture, followed by the dropwise addition of 1-(2-aminoethyl)pyrrolidine (e.g., 1.25 g, 11 mmol).

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 150 mL of ethyl acetate.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). The aqueous washes remove unreacted reagents and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to yield the pure quinoline-4-carboxamide.

Experimental Workflow and Data Summary

Synthesis_Workflow cluster_step1 Protocol 1: Pfitzinger Reaction cluster_step2 Protocol 2: Amide Coupling P_Start Isatin + Acetophenone in Ethanolic KOH P_Reflux Reflux (4-6h) P_Start->P_Reflux P_Workup Aqueous Workup & Acidification (pH 2-3) P_Reflux->P_Workup P_Filter Filter & Wash Solid P_Workup->P_Filter P_Dry Dry Under Vacuum P_Filter->P_Dry P_Product 2-Phenylquinoline-4- carboxylic Acid P_Dry->P_Product A_Start Carboxylic Acid in DMF + EDC/HOBt P_Product->A_Start Use as starting material A_Amine Add Amine & DIPEA A_Start->A_Amine A_Stir Stir (12-18h) A_Amine->A_Stir A_Extract Ethyl Acetate Extraction & Washes A_Stir->A_Extract A_Dry Dry & Concentrate A_Extract->A_Dry A_Purify Column Chromatography A_Dry->A_Purify A_Product Final Quinoline-4-carboxamide A_Purify->A_Product

Sources

Method

Application Notes &amp; Protocols for the Crystallization of N,2-di(pyridin-3-yl)quinoline-4-carboxamide

Abstract This document provides a comprehensive guide to developing a robust crystallization procedure for N,2-di(pyridin-3-yl)quinoline-4-carboxamide, a molecule of interest in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to developing a robust crystallization procedure for N,2-di(pyridin-3-yl)quinoline-4-carboxamide, a molecule of interest in medicinal chemistry and materials science. Recognizing that a universal, one-size-fits-all protocol does not exist for novel compounds, this guide emphasizes a systematic, first-principles approach. We detail a logical workflow from initial solvent screening and solubility determination to the application of various crystallization techniques, including Slow Evaporation, Vapor Diffusion, and Thermal Gradient methods. The protocols are designed to be self-validating, with integrated troubleshooting and optimization strategies. This document is intended for researchers and scientists in drug development and chemical research seeking to obtain high-quality crystalline material for analytical purposes such as X-ray diffraction, polymorph screening, and final product purification.

Introduction: The Scientific Imperative for Crystallization

N,2-di(pyridin-3-yl)quinoline-4-carboxamide is a complex heterocyclic molecule featuring multiple aromatic rings and a central carboxamide linkage. This structure presents a unique combination of hydrogen bond donors and acceptors, as well as opportunities for π-π stacking interactions, making it a prime candidate for forming stable, ordered crystalline lattices.

The successful crystallization of an active pharmaceutical ingredient (API) or a key intermediate is a critical milestone in the drug development process. High-quality crystals are essential for:

  • Unambiguous Structure Elucidation: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, confirming its synthesis and stereochemistry.

  • Purification: Crystallization is one of the most effective methods for removing impurities, achieving the high purity standards required for pharmaceutical applications.

  • Polymorph Screening: The crystalline form of a drug can significantly impact its physical and chemical properties, including solubility, dissolution rate, and stability. Identifying and controlling the polymorphic form is a regulatory requirement.

This guide provides the foundational methodologies to systematically explore the crystallization landscape of N,2-di(pyridin-3-yl)quinoline-4-carboxamide.

Physicochemical Analysis & Strategic Solvent Selection

The molecular structure of N,2-di(pyridin-3-yl)quinoline-4-carboxamide dictates its interaction with potential solvents.

  • Polarity: The presence of three nitrogen-containing heterocyclic rings (two pyridyl, one quinoline) and a polar carboxamide group (-C(O)NH-) imparts significant polarity to the molecule.

  • Hydrogen Bonding: The amide N-H group acts as a hydrogen bond donor, while the amide carbonyl oxygen and the nitrogen atoms in the pyridine and quinoline rings are hydrogen bond acceptors.

  • Solubility Prediction: Based on these features, the compound is expected to have low solubility in non-polar solvents (e.g., hexane, toluene) and higher solubility in polar aprotic (e.g., DMSO, DMF, acetone) and polar protic solvents (e.g., methanol, ethanol). The key to crystallization is to find a solvent or solvent system where the compound has moderate solubility, typically in the range of 5-20 mg/mL at room temperature or elevated temperature.

Workflow for Crystallization Development

The overall strategy involves a logical progression from broad screening to fine-tuned optimization.

Crystallization_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Application cluster_2 Phase 3: Analysis & Optimization A Start: Purified N,2-di(pyridin-3-yl)quinoline-4-carboxamide B Solubility Screen (Table 1) A->B C Identify Promising Solvent Systems B->C D Slow Evaporation C->D Apply Techniques E Vapor Diffusion (Liquid/Solid) C->E Apply Techniques F Thermal Gradient (Slow Cooling) C->F Apply Techniques G Analyze Outcome (Microscopy) D->G E->G F->G H No Crystals / Poor Quality G->H I High-Quality Crystals G->I Success J Troubleshoot & Refine (Table 3) H->J Iterate K Scale-Up & Characterize (XRPD, DSC) I->K J->C

Caption: General workflow for crystallization development.

Protocol 1: Systematic Solvent & Solubility Screening

Objective: To identify suitable solvents or binary solvent systems for crystallization by determining the approximate solubility of N,2-di(pyridin-3-yl)quinoline-4-carboxamide across a polarity range.

Materials:

  • N,2-di(pyridin-3-yl)quinoline-4-carboxamide (high purity, >98%)

  • Set of 1.5 mL glass vials with screw caps

  • Vortex mixer and magnetic stir plate with heating capability

  • Analytical balance

  • A selection of solvents (see Table 1)

Procedure:

  • Preparation: Place approximately 2-5 mg of the compound into each labeled vial.

  • Solvent Addition: Add an initial aliquot of 100 µL of a single solvent to each respective vial.

  • Equilibration (Room Temp): Cap the vials tightly and vortex for 1-2 minutes. Allow them to sit at room temperature for at least one hour. Observe for dissolution.

  • Solubility Assessment:

    • Insoluble: If the solid remains, add another 100 µL of solvent. Repeat until the solid dissolves or a total volume of 1 mL is reached. Record the total volume required.

    • Soluble: If the solid dissolves completely in the first 100 µL, the solvent is likely too good for single-solvent crystallization but may be useful as the "good" solvent in an antisolvent system.

  • Elevated Temperature Screen: For vials containing undissolved solid, place them on a stirrer hotplate at ~50°C. Observe if the solid dissolves. This indicates suitability for cooling crystallization.

  • Documentation: Record all observations systematically as shown in Table 1.

Data Presentation: Solvent Screening Observations

SolventPolarity IndexObservations at 25°C (after 1 mL)Observations at 50°CSuitability for Crystallization Method
Heptane0.1InsolubleInsolubleAntisolvent
Toluene2.4InsolubleSparingly SolubleSlow Cooling; Antisolvent
Dichloromethane3.1Sparingly SolubleSolubleSlow Evaporation; Slow Cooling
Acetone5.1Moderately SolubleVery SolubleSlow Evaporation; Vapor Diffusion; Slow Cooling
Acetonitrile5.8Moderately SolubleVery SolubleVapor Diffusion; Slow Cooling
Ethanol4.3Sparingly SolubleModerately SolubleSlow Cooling; Vapor Diffusion
Methanol5.1Sparingly SolubleModerately SolubleSlow Cooling; Vapor Diffusion
N,N-Dimethylformamide (DMF)6.4SolubleVery SolubleSolvent for Antisolvent Addition
Dimethyl Sulfoxide (DMSO)7.2SolubleVery SolubleSolvent for Antisolvent Addition

This table presents hypothetical but expected results based on the compound's structure.

Protocol 2: Primary Crystallization Techniques

Based on the results from the solvent screen, the following techniques can be employed.

A. Slow Evaporation

Principle: This technique works by slowly increasing the concentration of the solute past its saturation point as the solvent evaporates. It is best suited for solvents in which the compound is moderately soluble and which have a reasonable vapor pressure (e.g., Dichloromethane, Acetone).

Procedure:

  • Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., Acetone) by dissolving the solid with gentle warming if necessary.

  • Filter the solution through a 0.2 µm PTFE syringe filter into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap or parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes control the rate of evaporation.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

B. Vapor Diffusion (Liquid-Liquid)

Principle: A solution of the compound in a "good" solvent is allowed to equilibrate with the vapor of a miscible "antisolvent" in a sealed container. The antisolvent, in which the compound is insoluble, slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Procedure:

  • Prepare a concentrated solution of the compound in a "good" solvent (e.g., DMF or DMSO).

  • Dispense a small volume (e.g., 200-500 µL) of this solution into a small, open inner vial.

  • Place this inner vial inside a larger, sealable outer jar or beaker.

  • Add a larger volume (e.g., 2-5 mL) of the "antisolvent" (e.g., Toluene or Heptane) to the bottom of the outer jar, ensuring the level is below the top of the inner vial.

  • Seal the outer jar tightly and store it in a vibration-free location.

  • Crystals should form at the interface and within the inner vial over several days.

C. Thermal Gradient (Slow Cooling)

Principle: This method is effective when the compound's solubility is significantly higher at an elevated temperature than at room temperature. A saturated solution is prepared at a high temperature and then cooled slowly, allowing crystals to form as the solubility decreases.

Procedure:

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., Acetonitrile or Ethanol) at an elevated temperature (e.g., 50-60°C). Ensure all solid is dissolved.

  • Filter the hot solution into a clean vial that has been pre-warmed to prevent premature crash precipitation.

  • Seal the vial and place it into a dewar flask filled with hot water or a programmable cooling block.

  • Allow the system to cool slowly to room temperature over 24-48 hours. A slow cooling rate is crucial for the growth of large, well-ordered crystals.

  • Observe for crystal formation as the solution cools.

Troubleshooting & Optimization

Crystallization development is often an iterative process. The following diagram and table provide a logical framework for addressing common challenges.

Troubleshooting_Logic Start Initial Experiment Outcome Outcome What is the result? Start->Outcome NoSolid No Solid Forms Outcome->NoSolid Clear Solution Oil Oiling Out / Amorphous Solid Outcome->Oil Non-crystalline Solid Crystals Poor Quality Crystals (Needles, Plates) Outcome->Crystals Crystalline but not ideal Sol_TooDilute Solution is too dilute. Increase concentration. NoSolid->Sol_TooDilute Sol_TooConc Solution is too concentrated or cooling is too fast. Dilute or slow down process. Oil->Sol_TooConc Nucleation_Fast Nucleation rate is too high. Use fewer nucleation sites (filter) or change solvent system. Crystals->Nucleation_Fast

Caption: Decision tree for troubleshooting common crystallization issues.

Table 3: Common Crystallization Problems and Solutions

ProblemPotential Cause(s)Recommended Action(s)
No Crystals Form Solution is undersaturated; solvent is too good.Increase the concentration of the compound. For evaporation, use a lid with larger holes. For vapor diffusion, choose a more potent antisolvent.
"Oiling Out" or Amorphous Precipitate Supersaturation is reached too quickly; compound precipitates before it can organize into a lattice. The temperature may be too high.Decrease the concentration. Slow down the process (e.g., slower cooling rate, slower diffusion). Use a solvent system that is "poorer" for the compound.
Formation of Many Tiny Crystals Rapid nucleation due to high supersaturation or presence of impurities/dust.Filter the solution before setting up the crystallization. Reduce the concentration slightly. Slow down the crystallization process (e.g., reduce evaporation rate).
Formation of Needles or Plates This can be an intrinsic property of the crystal packing, but may sometimes be modified.Try a different solvent system. The solvent can sometimes be incorporated into the crystal lattice, changing the packing. Add a co-solvent that may disrupt one growth axis.

References

  • Polymorphism in the Pharmaceutical Industry. Edited by Rolf Hilfiker. Wiley-VCH, 2006. [Link]

  • Small Molecule Crystallization. Edited by A.S. Myerson. Cambridge University Press, 2019. [Link]

  • Crystallization of Organic Compounds: An Industrial Perspective. By Hsien-Hsin Tung, Edward L. Paul, Michael Midler, and James A. McCauley. John Wiley & Sons, 2009. [Link]

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of N,2-di(pyridin-3-yl)quinoline-4-carboxamide

Technical Support Center: N,2-di(pyridin-3-yl)quinoline-4-carboxamide A Guide to Improving Aqueous Solubility for Research & Development Welcome to the technical support guide for N,2-di(pyridin-3-yl)quinoline-4-carboxam...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,2-di(pyridin-3-yl)quinoline-4-carboxamide

A Guide to Improving Aqueous Solubility for Research & Development

Welcome to the technical support guide for N,2-di(pyridin-3-yl)quinoline-4-carboxamide. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As Senior Application Scientists, we have structured this guide to move from fundamental issues to advanced solutions, explaining the scientific rationale behind each step to ensure your experimental success.

Part 1: Initial Assessment & Common Issues

This section addresses the most common initial challenge: getting the compound into solution for preliminary experiments.

Q1: My freshly synthesized batch of N,2-di(pyridin-3-yl)quinoline-4-carboxamide is showing negligible solubility in my standard aqueous buffer (e.g., PBS pH 7.4). Where do I begin?

A1: This is a very common starting point for complex heterocyclic molecules like this one. The rigid, aromatic quinoline core contributes to a high crystal lattice energy and low aqueous solubility. The first step is to systematically characterize the problem before attempting solutions.

Expert Insight: Do not immediately jump to aggressive solubilization methods. A methodical approach will save time and material. First, confirm the material's physical form. Is it a crystalline solid or an amorphous powder? Crystalline forms are often significantly less soluble than amorphous ones. Second, establish a baseline solubility using a standardized method, like the shake-flask method, to ensure your results are reproducible.

Initial Troubleshooting Workflow:

  • Visual & Microscopic Inspection: Examine the solid material under a microscope. The presence of well-defined crystals suggests high lattice energy, which is a primary barrier to dissolution.

  • Organic Co-Solvent Titration (for stock solutions): Before attempting complex aqueous buffers, determine its solubility in common organic solvents. This is critical for creating a concentrated stock solution.

    • Protocol: Start with Dimethyl Sulfoxide (DMSO). In a small vial, weigh out 1 mg of your compound. Add DMSO dropwise (e.g., 10 µL at a time) with vortexing until the solid fully dissolves. This will give you a working concentration for your stock.

    • Caution: Many biological assays have a low tolerance for DMSO (typically <0.5%). Always calculate your final DMSO concentration in the assay.

  • Establish Baseline Aqueous Solubility:

    • Shake-Flask Protocol: Add an excess amount of the compound to your target aqueous buffer (e.g., PBS pH 7.4). Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. Afterwards, filter the suspension through a 0.22 µm filter to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV. This value is your baseline solubility.

Part 2: Fundamental Troubleshooting Strategies

If initial attempts fail, the next logical step is to exploit the chemical nature of the molecule. The presence of two basic pyridine rings is the most valuable feature for solubility enhancement.

Q2: The structure contains two basic pyridine nitrogens. How can I leverage pH modification to increase solubility, and what is the underlying principle?

A2: This is the most powerful and direct method for this specific molecule. The nitrogen atoms on the two pyridin-3-yl groups are basic and can be protonated in an acidic environment to form pyridinium cations.

Scientific Principle: The solubility of ionizable compounds is highly pH-dependent.[1] For a basic compound like yours, solubility dramatically increases as the pH of the solution drops below its pKa. The pKa of pyridine is approximately 5.2.[2][3][4] When the pH is lowered, the pyridine nitrogens accept protons (H+) from the solution, forming positively charged pyridinium ions. This process is governed by the Henderson-Hasselbalch equation.[5][6][7][8][9] The charged species is significantly more polar and interacts much more favorably with water molecules, leading to a substantial increase in aqueous solubility.

Caption: Protonation of basic nitrogens at low pH increases polarity and solubility.

Experimental Protocol: pH-Solubility Profiling

This experiment will determine the optimal pH for solubilizing your compound.

  • Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Equilibration: Add an excess of your compound to a fixed volume of each buffer in separate vials.

  • Agitation: Seal the vials and agitate them at a constant temperature (25°C) for 24 hours to reach equilibrium. Ensure undissolved solid remains.

  • Separation: Filter each suspension through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of the dissolved compound in each filtrate by HPLC-UV.

  • Plotting: Plot the measured solubility (on a log scale) against the pH. You should observe a significant increase in solubility as the pH decreases below ~6.

Expected Data Summary:

pH ValueExpected Solubility (Hypothetical)Dominant Species
7.4~1 µg/mLFree Base (Neutral)
6.0~10 µg/mLMix of Free Base and Monoprotonated
5.0~100 µg/mLMonoprotonated / Diprotonated
4.0>1000 µg/mLDiprotonated Salt
2.0>10 mg/mLDiprotonated Salt
Q3: My experiment must be conducted at a neutral pH. Lowering the pH is not an option. What is my next best strategy?

A3: In cases where pH modification is not viable, the use of co-solvents is the most common and effective alternative. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[10][11]

Expert Insight: The key is to use the minimum amount of co-solvent necessary to achieve the desired concentration, as high concentrations can negatively impact biological assays. Common, biocompatible co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[12] DMSO is excellent for creating high-concentration stocks but should be kept to a minimum (<0.5%) in final assay conditions.

Co-solvent Screening Protocol:

  • Stock Solution: Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 20 mg/mL).

  • Co-solvent Blends: Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing varying percentages of a co-solvent (e.g., 5%, 10%, 20%, 40% PEG 400).

  • Titration: Add a small aliquot of the DMSO stock to each co-solvent blend to reach your target concentration.

  • Observation: Vortex and observe immediately for any precipitation ("crashing out"). Let the solutions stand for at least one hour and re-examine.

  • Kinetic vs. Thermodynamic Solubility: Be aware that this method measures "kinetic solubility," which can result in a supersaturated solution that may precipitate over time.[13] For longer-term stability, a full thermodynamic solubility measurement (shake-flask method) in the co-solvent blend is recommended.

Part 3: Advanced Solubility Enhancement Techniques

When fundamental approaches are insufficient for demanding applications like in vivo studies, more advanced formulation strategies are required.

Q4: I can achieve high solubility at low pH, but I need a stable, solid, and weighable form of the compound for consistent dosing. How do I proceed?

A4: This is a classic drug development challenge that is solved by creating a stable pharmaceutical salt .[14][15][16] Instead of adjusting the pH of the solution in situ, you react the free base of your compound with an acid to form a stable, crystalline salt with significantly improved aqueous solubility and dissolution properties.[16][17][18]

Scientific Principle: A salt is a crystalline material composed of your protonated (ionized) compound and a negatively charged counter-ion from an acid.[14][17] This pre-ionized form readily dissolves in water without needing a highly acidic environment, as the salt form itself overcomes the crystal lattice energy barrier that prevents the free base from dissolving.[17] Common pharmaceutically acceptable counter-ions include hydrochloride (from HCl), mesylate (from methanesulfonic acid), and tartrate (from tartaric acid).

Salt_Screening_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Salt Formation cluster_2 Step 3: Isolation & Analysis A Dissolve Free Base in suitable solvent (e.g., Methanol) B Add Stoichiometric Amount of Selected Acid (e.g., HCl, Mesylic Acid) A->B C Stir to allow Salt Precipitation/ Crystallization B->C D Isolate Solid by Filtration C->D E Characterize Salt Form (Solubility, Stability, etc.) D->E

Caption: A typical workflow for pharmaceutical salt screening and selection.

General Protocol for Salt Screening:

  • Solvent Selection: Dissolve a known amount of the free base compound in a suitable organic solvent (e.g., methanol, ethanol, or acetone).

  • Acid Addition: Add a stoichiometric equivalent (or slight excess) of the desired acid (e.g., HCl in isopropanol, methanesulfonic acid).

  • Crystallization: Stir the mixture. The salt may precipitate immediately or may require cooling, slow evaporation, or the addition of an anti-solvent (a solvent in which the salt is insoluble, like ether) to induce crystallization.

  • Isolation: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: The new salt form must be thoroughly characterized. Crucially, measure its aqueous solubility (at the desired pH, e.g., 7.4), dissolution rate, physical stability (hygroscopicity), and chemical stability.

Q5: Even with co-solvents, the solubility is insufficient for my required in vivo dose. What other formulation technologies can I explore?

A5: When you reach the limits of pH and co-solvent manipulation, complexation with cyclodextrins is a powerful and widely used advanced technique.[19][20][21]

Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic (water-repelling) interior cavity and a hydrophilic (water-attracting) exterior.[21] The poorly soluble, hydrophobic part of your molecule (the quinoline core) can become encapsulated within the hydrophobic cavity of the cyclodextrin, forming a "host-guest" inclusion complex.[19][22] The exterior of this new complex is hydrophilic, allowing the entire package to dissolve readily in water, significantly increasing the apparent solubility of the drug.[19][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity derivative used in pharmaceutical formulations.[22]

Phase-Solubility Study Protocol:

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v) in your desired buffer.

  • Equilibrate: Add an excess amount of your compound to each cyclodextrin solution.

  • Agitate & Analyze: Perform the shake-flask method as described previously (agitate for 24-48h, filter, and quantify the concentration of the dissolved compound).

  • Plot Data: Plot the solubility of your compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear relationship (an AL-type diagram) indicates the formation of a soluble 1:1 complex and allows you to calculate the stability constant and the required amount of cyclodextrin to achieve your target concentration.

Data Summary for Cyclodextrin Screening:

HP-β-CD Conc. (% w/v)Measured Solubility of Compound (µg/mL)
01.5
155
2110
5275
10550

This data would indicate that a 10% HP-β-CD solution could increase the compound's solubility by over 300-fold.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1049, Pyridine. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217. [Link]

  • Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical reviews, 98(5), 1743-1754. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023-1035. [Link]

  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical reviews, 98(5), 2045-2076. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616. [Link]

  • StudySmarter. (2023). Pyridine: Uses, Structure & pKa. [Link]

  • Wikipedia. (2024). Pyridine. [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of chemical information and modeling, 47(1), 51-59. [Link]

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology, 33(12), 48-52. [Link]

  • Crystal Pharmatech. (n.d.). A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties. [Link]

  • Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • The Journal of Physical Chemistry A. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PubMed. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. [Link]

  • PubMed. (2017). Improvement in aqueous solubility achieved via small molecular changes. [Link]

  • Vetscraft. (n.d.). Absorption of drugs. [Link]

  • PubMed Central (PMC). (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Drug Development & Delivery. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

  • ResearchGate. (2018). Improving solubility via structural modification. [Link]

  • NCBI Bookshelf. (2000). Pyridine - Some Industrial Chemicals. [Link]

  • PubMed Central (PMC). (2022). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Solubility of Things. (n.d.). Pyridine. [Link]

  • SciSpace. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]

  • PubMed. (2006). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54684726. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3753329, Quinoline-4-carboxamide. [Link]

  • ScienceDirect. (n.d.). PH-dependent solubility: Significance and symbolism. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90721481. [Link]

  • ResearchGate. (2008). Crystal structure of N-(4-nitrophenyl)quinoline-2-carboxamide, C16H11N3O3. [Link]

  • MDPI. (2018). Coordination Polymers Bearing Angular 4,4′-Oxybis[N-(pyridin-3-ylmethyl)benzamide] and Isomeric Dicarboxylate Ligands: Synthesis, Structures and Properties. [Link]

Sources

Optimization

Technical Support Center: Navigating hERG Toxicity in Pyridine-Substituted Quinolines

Welcome to the technical support center dedicated to addressing the critical challenge of hERG (human Ether-à-go-go-Related Gene) potassium channel toxicity in the development of pyridine-substituted quinoline drug candi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the critical challenge of hERG (human Ether-à-go-go-Related Gene) potassium channel toxicity in the development of pyridine-substituted quinoline drug candidates. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide actionable insights and troubleshooting strategies for mitigating this common off-target effect. Our goal is to equip you with the knowledge to design safer, more effective therapeutics.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial stages of dealing with hERG toxicity in pyridine-substituted quinoline scaffolds.

Q1: Why are pyridine-substituted quinolines frequently associated with hERG toxicity?

A1: Pyridine-substituted quinolines often possess key pharmacophoric features that contribute to hERG channel blockade. These include a basic nitrogen atom in the pyridine ring, which can become protonated at physiological pH, and a generally lipophilic aromatic scaffold. This combination allows these molecules to access the inner pore of the hERG channel and interact with key residues, leading to channel inhibition.[1][2]

Q2: What is the primary mechanism of hERG channel blockade by small molecules like pyridine-substituted quinolines?

A2: The primary mechanism involves the binding of the compound to the open and/or inactivated state of the hERG channel from within the central cavity of the channel pore. Key interactions often involve aromatic residues such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656) in the S6 helix. The basic nitrogen of the pyridine moiety is thought to interact with the channel's inner vestibule, while the quinoline scaffold can engage in hydrophobic and π-stacking interactions with the aromatic residues.[3][4]

Q3: What are the initial steps I should take if my lead pyridine-substituted quinoline shows hERG activity?

A3: The initial steps should involve a multi-pronged approach:

  • Confirm the hERG liability: Utilize a gold-standard assay like the manual whole-cell patch-clamp to obtain an accurate IC50 value.

  • Assess physicochemical properties: Calculate the compound's lipophilicity (cLogP) and the pKa of the basic nitrogen. High lipophilicity and high basicity are significant risk factors.

  • In silico modeling: If available, use computational models to predict the binding mode of your compound within the hERG channel. This can provide valuable insights for rational drug design.

  • Structure-Activity Relationship (SAR) analysis: Begin to explore the SAR of your chemical series to understand which parts of the molecule are driving hERG affinity.

Q4: How much of a reduction in hERG activity is generally considered sufficient?

A4: The goal is to achieve a sufficient safety margin, which is the ratio of the hERG IC50 to the maximum free therapeutic plasma concentration (Cmax). A larger safety margin indicates a lower risk of clinical cardiotoxicity. While there is no universal value, a safety margin of at least 30-fold is often considered a minimum starting point, with a 100-fold or greater margin being highly desirable.

Troubleshooting and Optimization Guide

This section provides in-depth troubleshooting for common experimental hurdles and strategic guidance for medicinal chemistry optimization.

Issue 1: High hERG Affinity in a Promising Pyridine-Substituted Quinoline Lead Compound.

Root Cause Analysis:

High hERG affinity in this chemical class is typically driven by a combination of high lipophilicity and the basicity of the pyridine nitrogen. The quinoline core itself contributes to the overall lipophilicity and provides a scaffold for π-stacking interactions within the hERG channel pore.

Strategic Solutions:

  • Reduce Basicity of the Pyridine Nitrogen:

    • Introduce Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., fluorine, cyano group) on the pyridine ring can effectively lower the pKa of the nitrogen, reducing its propensity to be protonated at physiological pH.

    • Bioisosteric Replacement: Consider replacing the pyridine ring with a less basic bioisostere. For example, replacing a piperidine with a piperazine or a morpholine can significantly lower the pKa.[1][5] Another option is to explore bioisosteres like 2-difluoromethylpyridine as a replacement for pyridine-N-oxide.[6]

  • Decrease Overall Lipophilicity:

    • Add Polar Functional Groups: Introduce polar groups (e.g., hydroxyl, amide) to the quinoline or pyridine scaffold at positions that do not compromise on-target activity.

    • Modify Remote Aromatic Groups: Tweaking the lipophilicity of aromatic groups distant from the basic center can be a successful strategy. For instance, replacing a lipophilic substituent with a more polar one can reduce hERG activity.[1]

    • Form a Zwitterion: If a basic amine is crucial for on-target activity, introducing an acidic center to form a zwitterion can decrease lipophilicity.[1][5]

  • Introduce Steric Hindrance and Rigidity:

    • Strategic Bulky Groups: Introducing bulky groups near the basic nitrogen can create steric hindrance that disfavors binding to the hERG channel.

    • Increase Rigidity: Imposing rigidity close to the positively charged pyridine moiety has been shown to be effective in decreasing hERG affinity.[7][8]

Case Study Example: Optimization of a 4-Aminoquinoline-Based RIP2 Inhibitor

A selective 4-aminoquinoline-based RIP2 inhibitor, GSK583, showed promising activity but suffered from hERG liability. Through modulation of lipophilicity and strengthening hinge binding ability, a new inhibitor was developed with a significantly reduced hERG activity (14 μM IC50) while maintaining high on-target potency (1 nM IC50).[9] This highlights the success of a multi-parameter optimization approach.

Issue 2: Inconsistent or Unreliable hERG Assay Results.

Root Cause Analysis:

Variability in hERG assay results can stem from several factors, including the choice of assay, experimental conditions, and compound-specific properties. The manual patch-clamp assay is the gold standard, but automated systems are often used for higher throughput.

Troubleshooting Steps:

  • Assay Selection and Validation:

    • Gold Standard: For definitive IC50 determination, the manual whole-cell patch-clamp technique is recommended.

    • Assay Validation: Ensure the assay is properly validated with known hERG inhibitors and non-inhibitors to establish its sensitivity and specificity.

  • Control for Experimental Variables:

    • Temperature: hERG channel kinetics are temperature-dependent. Maintain a consistent temperature (e.g., 35-37°C for physiological relevance) throughout the experiment.[10]

    • Voltage Protocol: The voltage protocol used can influence the measured IC50. Use a standardized protocol to ensure consistency.

    • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Address Compound-Specific Issues:

    • Solubility: Poor compound solubility can lead to inaccurate concentration-response curves. Ensure the compound is fully dissolved in the assay buffer.

    • Stability: Verify the stability of the compound in the assay medium over the duration of the experiment.

Issue 3: On-Target Potency is Lost Upon hERG Mitigation Modifications.

Root Cause Analysis:

Modifications aimed at reducing hERG affinity can inadvertently disrupt key interactions required for on-target activity. This is a common challenge in medicinal chemistry.

Mitigation Strategies:

  • Structure-Based Design:

    • Target vs. Off-Target: If the crystal structure of your target protein is known, use it to guide modifications that selectively disrupt hERG binding while preserving interactions with the target.

    • Pharmacophore Modeling: Develop separate pharmacophore models for on-target activity and hERG blockade to identify structural features that can be modified for selectivity.

  • Systematic SAR Exploration:

    • Fine-Tuning Modifications: Instead of making drastic structural changes, explore subtle modifications. For example, test a range of electron-withdrawing groups with varying strengths.

    • Bioisosteric Replacements: Systematically explore a variety of bioisosteric replacements for the problematic moiety to find one that balances hERG mitigation with on-target potency.

Experimental Protocols

Protocol 1: Manual Whole-Cell Patch-Clamp Assay for hERG Current Measurement

This protocol outlines the gold-standard method for assessing a compound's inhibitory effect on the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4 with NaOH)

  • Internal solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH)

  • Test compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Preparation: Plate hERG-HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a single cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • hERG Current Recording:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 1 second to activate and inactivate the channels.

    • Repolarize the membrane to -50 mV for 1 second to record the hERG tail current.

  • Compound Application:

    • Establish a stable baseline recording of the hERG current.

    • Perfuse the cell with the external solution containing the test compound at various concentrations.

    • Allow the compound effect to reach a steady state (typically 3-5 minutes).

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Visualizations

Diagram 1: Key Pharmacophoric Features of hERG Blockers

hERG_Pharmacophore cluster_Molecule Pyridine-Substituted Quinoline cluster_hERG_Channel hERG Channel Pore Basic_N Basic Nitrogen (pKa) Pore_Vestibule Pore Vestibule Basic_N->Pore_Vestibule Ionic/Polar Interaction Lipo_Core Lipophilic Core (Quinoline) Y652 Y652 Lipo_Core->Y652 π-stacking F656 F656 Lipo_Core->F656 Hydrophobic Interaction Aromatic_R Aromatic Substituents Aromatic_R->F656 π-stacking hERG_Mitigation_Strategy Start High hERG Affinity (IC50 < 1 µM) Assess_Properties Assess Physicochemical Properties (cLogP, pKa) Start->Assess_Properties High_Lipophilicity High Lipophilicity? (cLogP > 3.5) Assess_Properties->High_Lipophilicity High_Basicity High Basicity? (pKa > 8.0) Assess_Properties->High_Basicity High_Lipophilicity->High_Basicity No Reduce_Lipo Reduce Lipophilicity: - Add polar groups - Modify remote aromatics - Form zwitterion High_Lipophilicity->Reduce_Lipo Yes Reduce_Basicity Reduce Basicity: - Add EWGs to pyridine - Bioisosteric replacement High_Basicity->Reduce_Basicity Yes Introduce_Sterics Introduce Steric Hindrance or Rigidity High_Basicity->Introduce_Sterics No Re_evaluate Re-evaluate hERG IC50 and On-Target Potency Reduce_Lipo->Re_evaluate Reduce_Basicity->Re_evaluate Introduce_Sterics->Re_evaluate

Sources

Troubleshooting

Technical Support Center: Navigating the Purification of Polar Quinoline-4-Carboxamides

This guide provides targeted troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing the unique challenges associated with purifying polar quinoline-4-carboxam...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides targeted troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing the unique challenges associated with purifying polar quinoline-4-carboxamides. These molecules, vital in medicinal chemistry, often exhibit difficult chromatographic behavior and instability, demanding specialized purification strategies.[1][2][3]

Troubleshooting Guide: Chromatographic & Recrystallization Issues

This section addresses specific, common problems encountered during the purification of polar quinoline-4-carboxamides in a direct question-and-answer format.

Issue 1: Reversed-Phase HPLC Challenges

Q: My highly polar quinoline-4-carboxamide shows little to no retention on a standard C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a classic problem for polar analytes in reversed-phase (RP) chromatography, where the compound has a higher affinity for the polar mobile phase than the nonpolar stationary phase.[4][5] Here are several strategies to enhance retention:

  • Switch to a Highly Aqueous Mobile Phase: Modern reversed-phase columns are often designed to be stable in highly aqueous conditions. Gradually increasing the aqueous portion of your mobile phase can enhance retention for polar compounds.[4]

  • Employ a More Polar Stationary Phase: Standard C18 columns may be too nonpolar.[5] Consider using a reversed-phase column with a more polar character, such as those with phenyl-hexyl or embedded polar groups (EPG), which offer different selectivity and improved retention for polar molecules.[4]

  • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative specifically designed for the separation of very polar compounds.[5][6] It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6] This allows polar analytes to partition into the aqueous layer on the stationary phase, leading to strong retention.

  • Consider Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention. These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[4] However, be aware that these agents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).

Q: I am observing significant peak tailing for my basic quinoline-4-carboxamide in RP-HPLC. What causes this and how can I achieve symmetrical peaks?

A: Peak tailing for basic compounds like quinolines is often caused by secondary interactions between the analyte and acidic silanol groups present on the surface of silica-based stationary phases.[4] Here’s how to troubleshoot this issue:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[4] For basic quinoline compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte. This also suppresses the ionization of the acidic silanol groups, minimizing the unwanted ionic interactions that lead to tailing.[4]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase can mask the active silanol sites and dramatically improve peak shape.[4][7]

  • Employ a Highly Deactivated Column: Use a modern column with advanced end-capping. End-capping chemically derivatizes most of the accessible silanol groups, reducing their availability for undesirable interactions.[4]

  • Consider HILIC: In HILIC, the retention mechanism is different and may inherently provide better peak shapes for polar basic compounds.[4]

Issue 2: Normal-Phase & Flash Chromatography Challenges

Q: My polar quinoline-4-carboxamide streaks badly or remains at the baseline on a silica gel column, even when using highly polar solvent systems like 100% ethyl acetate or methanol/DCM mixtures.

A: This indicates a very strong, often irreversible, interaction with the silica stationary phase. Polar functional groups like amides and the quinoline nitrogen can bind tenaciously to the acidic silanol groups on silica.[7][8]

  • Use a More Aggressive Solvent System: For extremely polar compounds, you may need a solvent system containing an acid or a base to improve elution. A common strategy is to add a small percentage (1-10%) of a stock solution of 10% ammonium hydroxide in methanol to your dichloromethane mobile phase.[7] The ammonia acts as a competing base, displacing your compound from the acidic sites on the silica.

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (which can be basic or neutral) or bonded silica phases such as diol or amine.[4][9]

  • Try Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography is an excellent alternative that avoids the issues associated with acidic silica.[4]

Q: My quinoline-4-carboxamide appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

A: The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds.[4][7]

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (TEA), before loading your sample.[4] This simple step often prevents on-column degradation.

  • Use an Alternative Stationary Phase: As mentioned previously, switching to a more inert or basic stationary phase like neutral alumina or Florisil can be an effective solution.[7]

Issue 3: Recrystallization Problems

Q: I am trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when a compound separates from the solution as a supercooled liquid instead of a solid crystalline lattice.[8] This often happens if the solution is too concentrated or cooled too quickly.

  • Increase the Solvent Volume: The concentration of your compound may be too high. Add more hot solvent to ensure it is fully dissolved before cooling.[8]

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Gentle scratching of the inside of the flask with a glass rod can sometimes initiate crystallization.[8][10]

  • Change the Solvent System: A single solvent may not be ideal. Try a mixed-solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" or "anti-solvent").[8][11] Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "bad" solvent until the solution becomes turbid. Gently heat until it is clear again, then allow it to cool slowly.

Method Selection & Optimization

The purification of polar quinoline-4-carboxamides requires a logical approach to method selection. The following flowchart provides a decision-making framework.

G start Crude Polar Quinoline-4-Carboxamide solubility_check Is the compound soluble in common RP mobile phases (MeOH/H2O, ACN/H2O)? start->solubility_check recrystallize Consider Recrystallization start->recrystallize Alternative Path rp_hplc Attempt Reversed-Phase HPLC (C18, Phenyl-Hexyl, or EPG column) solubility_check->rp_hplc Yes normal_phase Attempt Normal Phase Flash (Silica Gel) solubility_check->normal_phase No (Soluble in DCM/EtOAc) retention_check Is retention adequate (k' > 2)? rp_hplc->retention_check peak_shape_check Is peak shape symmetrical? retention_check->peak_shape_check Yes hilic Switch to HILIC retention_check->hilic No optimize_rp Optimize RP Method: - Adjust pH (low) - Add TEA/modifier - Use end-capped column peak_shape_check->optimize_rp No (Tailing) success Purification Successful peak_shape_check->success Yes hilic->success optimize_rp->success stability_check Does compound degrade on silica TLC plate? normal_phase->stability_check stability_check->normal_phase No deactivate_silica Use Deactivated Silica or Alumina stability_check->deactivate_silica Yes deactivate_silica->success recrystallize->success

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a typical Pfitzinger or Doebner synthesis of quinoline-4-carboxamides? A1: Common impurities often include unreacted starting materials such as isatins, anilines, aldehydes, or pyruvic acid.[3][12] Incomplete cyclization or side reactions can lead to intermediates like keto-acids or the formation of resinous byproducts, which can complicate purification.[8]

Q2: How does pH critically affect the entire purification strategy? A2: The pH is crucial because the quinoline nitrogen is basic and the carboxamide can be part of a larger structure with acidic or basic groups. Adjusting pH can dramatically alter a molecule's polarity and solubility. For example, in an acidic aqueous solution, the quinoline nitrogen will be protonated, making the compound more water-soluble. This property can be exploited during liquid-liquid extractions to wash away non-basic impurities with an organic solvent.[8] Conversely, during chromatography, controlling the ionization state is key to achieving good peak shape and predictable retention.[4]

Q3: When is HILIC the definitive choice over reversed-phase chromatography? A3: HILIC is the preferred technique when your polar compound is essentially unretained in even 100% aqueous mobile phases on a reversed-phase column.[4][5] It is specifically designed for highly polar, water-soluble analytes like sugars, amino acids, and certain polar metabolites, making it an ideal choice for challenging polar quinoline derivatives that fail in RP-HPLC.[5]

Key Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol minimizes on-column degradation of acid-sensitive quinoline-4-carboxamides.

  • Column Packing: Dry or wet pack the column with silica gel as you normally would.[13]

  • Deactivation: Prepare a solvent mixture identical to your initial, least polar elution solvent, but with the addition of 1-2% triethylamine (TEA).

  • Flushing: Flush the packed column with 2-3 column volumes of this deactivating solvent mixture. This allows the TEA to neutralize the acidic silanol sites.

  • Equilibration: Flush the column again with 2-3 column volumes of your initial elution solvent (this time without TEA) to remove any excess, non-adsorbed base.

  • Sample Loading & Elution: Load your sample (preferably dry-loaded) and begin the chromatography using your pre-determined solvent system.[13]

Protocol 2: General HILIC Method Development

Use this as a starting point for separating highly polar quinoline-4-carboxamides.

  • Column Selection: Start with a bare silica or an amide-based HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.

    • Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.

  • Column Equilibration: HILIC requires longer equilibration times than reversed-phase. Equilibrate the column with your initial mobile phase conditions for at least 15-20 minutes.

  • Sample Diluent: Dissolve your sample in a diluent that matches the initial mobile phase conditions as closely as possible to ensure good peak shape. A 75/25 acetonitrile-methanol mix is often a good starting point.

  • Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 95-100%) and run a gradient to increase the percentage of Mobile Phase B to elute the compounds.

Protocol 3: Vapor Diffusion for High-Quality Crystal Growth

This gentle technique is excellent for obtaining high-quality crystals from small amounts of purified material, often for structural confirmation.[11]

  • Dissolve Sample: Dissolve your purified quinoline-4-carboxamide in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, DMF). Place this solution in a small, open vial.

  • Prepare Reservoir: In a larger, sealable jar or beaker, add a layer of an "anti-solvent" in which your compound is poorly soluble (e.g., diethyl ether, hexanes).

  • Set Up System: Place the small, open vial containing your compound solution inside the larger jar. Ensure the liquid levels are such that the anti-solvent cannot spill into the vial. Seal the larger jar.

  • Incubate: The more volatile anti-solvent will slowly diffuse as a vapor into the compound solution. This gradually decreases the compound's solubility, leading to slow and controlled crystal growth over hours or days.[11]

Data Summary Table

The choice of chromatographic mode is dictated by analyte polarity. This table provides a general guide.

Purification ModeStationary Phase PolarityMobile Phase PolaritySuitable Analytes
Normal Phase High (e.g., Silica, Alumina)Low (e.g., Hexane/EtOAc)Non-polar to moderately polar compounds
Reversed Phase Low (e.g., C18, Phenyl-Hexyl)High (e.g., Water/MeOH)Moderately polar to non-polar compounds[13]
HILIC High (e.g., Silica, Amide)High (organic-rich)Very polar, hydrophilic compounds[5][6]

References

  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography. Benchchem.
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Benchchem.
  • Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate. Benchchem.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO.
  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. SciSpace.
  • Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry | Sketchy MCAT. YouTube.
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC.
  • Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
  • RECRYSTALLIS
  • Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. CHEMISTRY.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Column Chromatography. Organic Chemistry at CU Boulder.
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. ResearchGate.
  • What can I use to purify polar reaction mixtures?. Biotage.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Unknown Source.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC.
  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate.

Sources

Optimization

Technical Support Center: Linker Optimization in Quinoline-4-Carboxamide SAR

Ticket Category: Medicinal Chemistry / Structure-Activity Relationship (SAR) Status: Active Agent: Senior Application Scientist Introduction: The "Goldilocks" Vector Welcome to the Quinoline-4-Carboxamide Optimization Hu...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Medicinal Chemistry / Structure-Activity Relationship (SAR) Status: Active Agent: Senior Application Scientist

Introduction: The "Goldilocks" Vector

Welcome to the Quinoline-4-Carboxamide Optimization Hub. If you are accessing this guide, you are likely working with this privileged scaffold—historically significant in NK3 receptor antagonists (e.g., Talnetant, Osanetant) and increasingly relevant in anticancer (Topoisomerase/DHODH inhibition) and antiviral pipelines.

In quinoline-4-carboxamides, the linker connecting the C4-amide nitrogen to the distal pendant group is not merely a bridge; it is a vector . It dictates the trajectory of the pendant group into the hydrophobic sub-pocket. A deviation of 1.5 Å (one methylene unit) can shift the pendant group from a perfect


-stacking interaction to a steric collision with the receptor wall.

This guide addresses the three most common support tickets we receive: Synthesis Failures , Potency Cliffs , and Solubility Crashes .

Module 1: Design & Logic (Before You Synthesize)

The Core Problem: The Peri-Interaction

Before troubleshooting synthesis or potency, you must understand the steric environment. The C4-carbonyl group in quinoline-4-carboxamides experiences significant steric repulsion from the C5-proton (peri-position).

  • Consequence: The amide bond is forced out of planarity with the quinoline ring to relieve strain.

  • Linker Implication: Rigid linkers (e.g., direct aryl attachment) often lock the molecule into a specific atropisomer. Flexible linkers (alkyl chains) must overcome this rotational energy barrier to find the binding pocket.

Visualizing the Optimization Workflow

SAR_Workflow Design Library Design (Linker Scan n=0-4) Synth Synthesis (Amide Coupling) Design->Synth Test Bio-Assay (IC50 / Kd) Synth->Test Analyze SAR Analysis (Enthalpy vs Entropy) Test->Analyze Potency_Issue Potency Cliff? Analyze->Potency_Issue Potency_Issue->Design Yes: Change Vector (Rigidify/Extend) Solubility_Issue Low Solubility? Potency_Issue->Solubility_Issue No: Check PhysChem Solubility_Issue->Design Yes: Add Heteroatom (O/N in linker) Solubility_Issue->Design No: Advance Lead

Figure 1: Iterative SAR workflow for optimizing linker length. Note the critical decision points based on potency cliffs and physicochemical properties.

Module 2: Synthesis Troubleshooting

Issue #1: "My amide coupling reaction at the C4-position has <10% yield."

Diagnosis: The C4-carboxylic acid is sterically crowded by the C5-proton and the C3-substituent (if present). Standard coupling reagents (EDC, HATU) often form the active ester, but the amine cannot approach the carbonyl carbon effectively due to this steric wall.

Resolution Protocol: The Acid Chloride Method When HATU fails, revert to high-reactivity species. The acid chloride is smaller and more electrophilic than the OBt/OAt active ester.

  • Activation: Suspend Quinoline-4-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Chlorination: Add Oxalyl Chloride (2.0 eq) dropwise, followed by a catalytic drop of DMF. Stir at RT for 2 hours (or until gas evolution ceases).

  • Isolation: Concentrate in vacuo to remove excess oxalyl chloride. Do not purify.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the amine (1.2 eq) and DIPEA (3.0 eq) at 0°C. Warm to RT and stir overnight.

Issue #2: "I need to synthesize a library, but the acid chloride method is too moisture sensitive."

Resolution: Use Indium(III) Catalysis .[1] InCl


 acts as a mild Lewis acid that activates the carboxylic acid for nucleophilic attack without generating sensitive intermediates.
  • Setup: Mix Acid (1 eq), Amine (1.1 eq), and InCl

    
     (5-10 mol%) in Chlorobenzene.
    
  • Condition: Reflux or Microwave (150°C, 10-20 min).

Module 3: Biological & SAR Troubleshooting

Issue #3: "Extending the linker by one CH2 (methylene) caused a 100-fold loss in potency."

Diagnosis: You have likely hit a "Steric Wall" or disrupted a Pharmacophore Vector .

  • The Wall: The binding pocket has a defined depth. If the linker is too long (

    
    ), the pendant group crashes into the protein backbone.
    
  • The Vector: In NK3 antagonists, the distal aryl ring often engages in

    
    -stacking. An odd-numbered linker (
    
    
    
    ) orients the ring differently than an even-numbered linker (
    
    
    ). This is the "Odd-Even Effect."

Data Analysis Table: Interpreting Linker SAR

ObservationProbable CauseRecommended Action
Potency increases with length (

)
Distal pocket is deep; short linkers pay an energy penalty to reach it.Continue extension until plateau or drop (find the floor).
Potency drops sharply (

)
Steric clash (The Wall) or Entropic penalty (too floppy).Revert to

. Try rigidifying (e.g., cyclopropyl or piperazine linker) to lower entropic cost.
Potency unchanged, Solubility drops "Grease" effect. The linker is just adding lipophilicity (

).
Replace

with

(ether) or

to improve solubility without changing length significantly.

Issue #4: "My compound is potent but has high clearance (metabolic instability)."

Diagnosis: Long alkyl linkers are prime targets for CYP450 oxidation (hydroxylation). Benzylic positions (next to the quinoline or the pendant aryl ring) are "soft spots."

Resolution:

  • Fluorination: Block the metabolic site by adding Fluorine to the linker (e.g.,

    
     instead of 
    
    
    
    ). This also alters the bond angle and dipole.
  • Heteroatoms: Switch to an ether linker. The C-O bond is metabolically robust compared to a C-H bond prone to radical abstraction.

Module 4: Mechanistic Visualization

Understanding the thermodynamic balance is crucial.[2] A longer linker reduces strain (Enthalpy gain) but increases the degrees of freedom lost upon binding (Entropy penalty).

Linker_Thermodynamics Optimal Optimal Length (Goldilocks Zone) Fit Perfect Fit Balanced u0394H / u0394S Optimal->Fit Long Linker Too Long (Entropy Penalty) Flop High conformational freedom High Entropic Cost (u0394S) Long->Flop Strain Cannot reach sub-pocket High Enthalpic Cost Short Short

Figure 2: Thermodynamic consequences of linker length. Optimization seeks to minimize both strain (short linker issues) and entropic loss (long linker issues).[2]

Experimental Protocols

Protocol A: Standard Amide Coupling (HATU Method)

Use as the baseline for initial library synthesis.

  • Reagents:

    • Quinoline-4-carboxylic acid derivative (0.2 mmol)

    • Amine (0.22 mmol)

    • HATU (0.24 mmol)

    • DIPEA (0.6 mmol)

    • DMF (anhydrous, 2 mL)

  • Procedure:

    • Dissolve acid and DIPEA in DMF. Stir for 5 mins.

    • Add HATU.[3] Stir for 10 mins (activation step—critical for sterically hindered acids).

    • Add Amine.

    • Stir at RT for 12-16 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO

    
     (x2), Water, Brine. Dry over Na
    
    
    
    SO
    
    
    .
Protocol B: Microwave-Assisted InCl Amidation

Use for unreactive amines or sterically hindered quinolines.

  • Reagents:

    • Quinoline-4-carboxylic acid (0.5 mmol)

    • Amine (0.6 mmol)

    • InCl

      
       (0.05 mmol, 10 mol%)
      
    • Chlorobenzene or Toluene (2 mL)

  • Procedure:

    • Combine all reagents in a microwave vial.

    • Irradiate at 150°C for 15 minutes.

    • Note: If using a domestic microwave (not recommended but possible), use short bursts (30s) to avoid superheating.

  • Workup: Filter through a Celite pad to remove Indium salts. Concentrate filtrate.

References

  • Synthesis and SAR of sulfoxide substituted carboxyquinolines as NK3 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2011).[4] Relevance: Demonstrates linker modification effects on NK3 binding and DMPK properties.

  • Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Source:[5] Archiv der Pharmazie (2003).[5] Relevance: foundational work on the 2-phenylquinoline-4-carboxamide scaffold and the necessity of "enlarging" the aromatic area via linkers.[5]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines... under indium(III) chloride and microwave activations. Source:[1] Organic & Biomolecular Chemistry (2005).[1] Relevance: Provides the specific troubleshooting protocol for synthesizing sterically hindered quinoline-4-carboxamides.

  • Impact of Linker Length and Composition on Fragment Binding. Source: Biochemistry (2017).[6] Relevance: Validates the thermodynamic theory (entropy/enthalpy) regarding linker length in DNA/protein binding.[7]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. Source: HepatoChem / Fisher Scientific Guides. Relevance: General reference for troubleshooting Schotten-Baumann vs. HATU coupling mechanisms.

Sources

Troubleshooting

Minimizing off-target kinase inhibition of quinoline derivatives

Current Status: 🟢 Operational | Specialist: Senior Application Scientist, Dr. Aris Welcome to the Quinoline Optimization Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational | Specialist: Senior Application Scientist, Dr. Aris

Welcome to the Quinoline Optimization Support Center. You are likely here because your quinoline-based lead compound shows nanomolar potency against your target kinase but is "lighting up" the kinome panel like a Christmas tree.

Quinolines are a privileged scaffold , meaning they possess an inherent affinity for the ATP-binding hinge region of kinases. However, this privilege comes at a cost: promiscuity . To turn a "dirty" binder into a selective clinical candidate, we must exploit specific structural divergences in the kinase fold—specifically the Gatekeeper residue , the DFG-motif conformation , and the Solvent Front .

Below are the three most common "Support Tickets" we receive regarding quinoline selectivity, complete with troubleshooting protocols and mechanistic logic.

🎫 Ticket #001: "My compound hits every kinase with a small Gatekeeper."

Diagnosis: Your quinoline core is binding deeply in the adenine pocket but lacks the steric bulk to discriminate between kinases. Root Cause: The quinoline ring is flat and hydrophobic. If the C-3 or C-4 position is not optimized, it fits into the conserved hinge region of almost all kinases (e.g., Src, EGFR, Abl). Resolution: Exploit the Gatekeeper Residue (GK) .

The Mechanistic Fix: The "Gatekeeper Clash" Strategy

Kinases possess a "Gatekeeper" residue located at the back of the ATP pocket.

  • Promiscuous Targets: Kinases with small GKs (Threonine, Alanine) allow bulky inhibitors to enter.

  • Selective Targets: Kinases with large GKs (Methionine, Phenylalanine) block bulky inhibitors.

If your target has a small Gatekeeper (e.g., BTK, Src) and your off-targets have large Gatekeepers (e.g., EGFR T790M mutants), you can achieve selectivity by adding bulk to the quinoline.

SAR Optimization Protocol:

  • Focus on Position C-3: In 4-anilinoquinolines (like Bosutinib), the C-3 position points directly toward the Gatekeeper.

  • Substitution Sweep: Replace the C-3 hydrogen with increasingly bulky groups:

    • Level 1: Cyano (-CN) – (Bosutinib uses this).

    • Level 2: Halogens (-Cl, -Br).

    • Level 3: Methyl or Methoxy.

  • Logic: A C-3 substituent will sterically clash with a large Gatekeeper (like Methionine) in off-target kinases, preventing binding, while a small Gatekeeper (Threonine) in your target will accommodate it.

📊 Data Visualization: Gatekeeper Sensitivity
Substituent at C-3Target (Small GK: Thr) IC50Off-Target (Large GK: Met) IC50Selectivity Factor
-H 5 nM8 nM1.6x (Poor)
-CN (Cyano)12 nM450 nM37.5x (Good)
-Cl (Chloro)25 nM>10,000 nM>400x (Excellent)
-OMe (Methoxy)150 nM>10,000 nMLoss of Potency

Note: If your target also has a large gatekeeper, this strategy fails. You must then pivot to Ticket #002 (Type II Inhibition).

🎫 Ticket #002: "I need to avoid the ATP pocket entirely to gain selectivity."

Diagnosis: The ATP pocket is too conserved. Hinge-binding optimization (Type I) has hit a ceiling. Resolution: Switch design to a Type II Inhibitor (DFG-out binder).

The Mechanistic Fix: Targeting the Inactive State

Type II inhibitors bind the kinase in its inactive "DFG-out" conformation. This exposes a hydrophobic allosteric pocket adjacent to the ATP site, which is less conserved than the hinge region.

Structural Modification Workflow:

  • The Anchor: Keep the quinoline core to bind the hinge (adenine region).

  • The Linker: Attach a bridge at the C-4 position (usually an ether or amine).

  • The Tail: Extend a "tail" containing a Hydrogen Bond Donor/Acceptor pair (typically a urea or amide moiety) to interact with the conserved Glu-Lys pair and occupy the allosteric pocket created by the movement of the DFG-Phenylalanine.

Common Scaffold Examples:

  • Lenvatinib: Quinoline-carboxamide (Type II).

  • Cabozantinib: Quinoline-carboxamide (Type II).

TypeII_Design Fig 1: Transitioning from Type I (Hinge) to Type II (DFG-out) Inhibition Logic. Start Quinoline Hit (Type I Binder) Step1 Identify Solvent Channel (Usually C-4 position) Start->Step1 Check Does Target adopt DFG-out? Step1->Check Step2 Add Linker + Urea/Amide Tail Outcome1 High Selectivity (Type II Profile) Step2->Outcome1 Binds Allosteric Pocket Check->Step2 Yes Outcome2 Inactive (Steric Clash) Check->Outcome2 No (Rigid DFG-in)

🎫 Ticket #003: "My IC50 curves look weird / I have false positives."

Diagnosis: Assay interference. Quinolines are notorious for two artifacts: Intrinsic Fluorescence and Aggregation . Resolution: Implement strict counter-screening protocols.

Issue A: The "Glow" Effect (Fluorescence Interference)

Many quinoline derivatives are inherently fluorescent, especially in the blue/green region. If you are using a fluorescence-based binding assay (e.g., FRET, FP, or TR-FRET), your compound's emission can mask the signal, leading to false inhibition data.

Troubleshooting Protocol:

  • Scan the Compound: Run an excitation/emission scan of your compound (10 µM) in the assay buffer without the protein.

  • Shift the Assay: If your compound fluoresces at the assay's wavelength, switch to:

    • Radiometric Assay: (33P-ATP) – The Gold Standard.

    • Mobility Shift Assay: (Caliper/LabChip) – Separation based on charge, not fluorescence.

    • Luminescence: (ADP-Glo) – Less susceptible to compound fluorescence.

Issue B: The "Brick Dust" Effect (Colloidal Aggregation)

Planar, hydrophobic quinolines stack like plates in aqueous solution, forming colloids that sequester the enzyme non-specifically. This looks like potent inhibition but is a physical artifact.

Validation Protocol (The Detergent Test):

  • Baseline IC50: Measure IC50 in standard buffer.

  • Detergent IC50: Measure IC50 in buffer + 0.01% Triton X-100 (or freshly prepared CHAPS).

  • Analysis:

    • IC50 Unchanged: True inhibitor.

    • IC50 Increases significantly (potency drops): Aggregator (False Positive).

🧪 Experimental Workflow: Selectivity Profiling

To validate your quinoline derivative, follow this self-validating loop.

Selectivity_Workflow Fig 2: Critical Path for Validating Quinoline Kinase Inhibitors. Compound Synthesized Quinoline DLS Solubility/Aggregation Check (DLS or Kinetic Sol) Compound->DLS Primary Primary Kinase Assay (Km ATP) DLS->Primary If Soluble Counter Interference Counter-Screen (Triton X-100 / Fluor Scan) Primary->Counter If Active (<100nM) Panel Kinome Scan (DiscoverX / Eurofins) Counter->Panel If Validated Kd Kd Determination (Isothermal Titration Calorimetry) Panel->Kd Select Hits

📚 References
  • Bosutinib (SKI-606) Discovery & SAR:

    • Title: "Bosutinib (SKI-606), a dual inhibitor of Src and Abl tyrosine kinases for the treatment of chronic myelogenous leukemia."

    • Context: Demonstrates the use of the 4-anilino-3-quinolinecarbonitrile core and the importance of the C-3 cyano group for potency and selectivity.

    • Source:

  • Quinoline Scaffold Versatility:

    • Title: "Quinoline-Based Small Molecules as Effective Protein Kinases Inhibitors."[1][2][3][4]

    • Context: A comprehensive review of quinoline derivatives targeting EGFR, VEGFR, and c-Met, discussing structural modifications for selectivity.

    • Source:

  • Gatekeeper Residue Strategy:

    • Title: "Targeting the gatekeeper residue in phosphoinositide 3-kinases."[5]

    • Context: Foundational work on how the size of the gatekeeper residue (Thr vs Met) controls inhibitor sensitivity, a principle directly applicable to quinoline design.

    • Source:

  • Fluorescence Interference in Kinase Assays:

    • Title: "Fluorescence enhancement of quinolines by protonation."[6]

    • Context: Technical analysis of why quinolines fluoresce and how pH/protonation affects their emission, crucial for troubleshooting assay artifacts.

    • Source:

  • Type II Inhibitor Design:

    • Title: "Type II Kinase Inhibitors: An Opportunity in Drug Discovery."

    • Context: Explains the DFG-out conformation targeting strategy used by quinoline-carboxamides like Lenvatinib.

    • Source:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Characterization of N,2-di(pyridin-3-yl)quinoline-4-carboxamide

Executive Summary The characterization of N,2-di(pyridin-3-yl)quinoline-4-carboxamide presents a unique challenge in small molecule analysis due to its highly conjugated, electron-deficient bis-heterocyclic structure. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of N,2-di(pyridin-3-yl)quinoline-4-carboxamide presents a unique challenge in small molecule analysis due to its highly conjugated, electron-deficient bis-heterocyclic structure. Unlike simple aliphatic amides, this molecule exhibits significant π-π stacking propensity and three distinct aromatic spin systems (the quinoline core and two independent pyridine rings) that frequently overlap in the 7.0–9.0 ppm region.

This guide compares the performance of the industry-standard solvent DMSO-d6 against the common alternative Chloroform-d (CDCl3) . It establishes a self-validating protocol for unambiguous assignment using 1D and 2D NMR methodologies.

Part 1: Structural Analysis & Spin Systems

Before acquisition, the molecule must be deconstructed into three isolated spin systems to facilitate assignment.

  • System Q (Quinoline Core):

    • H3: A critical singlet. Because the quinoline is substituted at positions 2 and 4, the proton at position 3 is isolated from scalar coupling (except for potential long-range ^4J).

    • H5–H8: A four-spin system (ABCD or ABMX type depending on field strength) representing the benzo-fused ring.

  • System P2 (Pyridine at C2): A 3-substituted pyridine ring attached to the quinoline C2.

  • System P4 (Pyridine on Amide): A 3-substituted pyridine ring attached to the amide nitrogen.

Critical Distinction: The amide proton (NH ) is the linchpin of this structure. Its chemical shift and multiplicity are diagnostic for the formation of the amide bond and the rigidity of the conformation.

Part 2: Comparative Analysis (Solvent Alternatives)

The choice of solvent is the single most critical variable in the characterization of this molecule. The following table compares the performance of the primary solvent (DMSO-d6) against the traditional alternative (CDCl3).

Table 1: Comparative Solvent Performance[1]
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Scientific Rationale
Solubility High (>20 mg/0.6 mL)Poor (<2 mg/0.6 mL)The planar, bis-heterocyclic structure induces strong intermolecular π-stacking. CDCl3 cannot disrupt these interactions effectively.
Amide Proton (NH) Sharp, Downfield (~10.8 ppm) Broad or Invisible DMSO acts as a H-bond acceptor, "locking" the NH proton and preventing exchange. In CDCl3, rapid exchange broadens the peak into the baseline.
Spectral Dispersion Excellent Compressed The high polarity of DMSO induces larger dipole-dipole shifts, helping to separate the overlapping pyridine and quinoline signals.
Water Signal ~3.33 ppm (distinct)~1.56 ppm (variable)Residual water in DMSO does not interfere with the aromatic region (7-9 ppm).
Expert Insight: Why CDCl3 Fails

In CDCl3, this molecule often forms aggregates due to poor solvation of the polar amide and pyridine nitrogens. This results in concentration-dependent chemical shifts and line broadening (T2 shortening), making quantitative integration impossible. DMSO-d6 is the mandatory standard for this class of compounds.

Part 3: Experimental Protocol (Self-Validating System)

This protocol ensures data integrity and reproducibility.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Additives: Do NOT add TMS. Use the residual DMSO pentet (2.50 ppm) as the internal reference to avoid signal overcrowding.

  • Homogenization: Sonicate for 2 minutes. If the solution is not clear, heat gently to 40°C. Note: Turbidity indicates precipitation, which will ruin the shim.

Step 2: Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (standard 30° pulse)

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the isolated H3 singlet).

  • Scans (NS): 16 (minimum) to 64 (for 13C satellites check).

  • Temperature: 298 K (Standard). Optional: If rotamers are suspected (broad peaks), elevate to 353 K.

Step 3: The Assignment Logic (The "Self-Check")

Use this logic flow to validate your spectrum:

  • Find the Amide: Look for a singlet >10.5 ppm. If it integrates to 1H, the amide bond is intact.

  • Find H3: Look for a sharp singlet between 8.0–8.5 ppm. It must not show COSY correlations to other aromatic protons. This confirms 2,4-substitution.

  • Count the Protons: The aromatic region (7.2–9.0 ppm) must integrate to exactly 13 protons (4 Quinoline + 1 Quinoline H3 + 4 Pyridine + 4 Pyridine).

Part 4: Visualization of Characterization Workflow

The following diagram outlines the decision process for solvent selection and signal assignment, ensuring a logical path to structural confirmation.

NMR_Workflow Start Start: Solid Sample Solubility_Test Solubility Check Start->Solubility_Test Decision_Solvent Is soluble in CDCl3? Solubility_Test->Decision_Solvent Route_CDCl3 CDCl3 Route (Not Recommended) Decision_Solvent->Route_CDCl3 Yes (Rare) Route_DMSO DMSO-d6 Route (Standard) Decision_Solvent->Route_DMSO No (Typical) Acquisition 1H Acquisition (d1=2s, ns=16) Route_CDCl3->Acquisition Route_DMSO->Acquisition Check_Amide Check >10.0 ppm Amide Visible? Acquisition->Check_Amide Fail_Amide Exchange/Broadening Data Invalid Check_Amide->Fail_Amide No Pass_Amide Amide Confirmed Check_Amide->Pass_Amide Yes Assignment Identify H3 Singlet (Quinoline C3) Pass_Amide->Assignment COSY_Logic 2D COSY Experiment Resolve Pyridine vs Quinoline Assignment->COSY_Logic Final Structure Validated COSY_Logic->Final

Caption: Logical workflow for solvent selection and structural validation of bis-pyridyl quinoline amides.

Part 5: Predicted Spectral Data (DMSO-d6)

Based on substituent additivity rules and analogous quinoline-4-carboxamides [1, 2], the following chemical shifts are the expected values for validation.

Proton AssignmentMultiplicityApprox. Shift (ppm)Coupling (Hz)Diagnostic Feature
Amide NH Singlet (br)10.8 – 11.2 -Disappears with D2O shake.
Pyridine-H2' (x2) Singlet (d)9.0 – 9.2 ~2.0Most deshielded aromatic signals (adjacent to N).
Quinoline H8 Doublet8.6 – 8.8 8.5Deshielded by ring nitrogen.
Quinoline H3 Singlet 8.2 – 8.4 -Key confirmation of 2,4-substitution.
Pyridine-H6' Doublet8.3 – 8.54.5Adjacent to Pyridine N.
Quinoline H5 Doublet8.1 – 8.28.5Peri-position to carbonyl (deshielded).
Quinoline H7 Triplet7.7 – 7.97.5-
Pyridine-H4' Doublet8.2 – 8.48.0-
Quinoline H6 Triplet7.5 – 7.77.5-
Pyridine-H5' DD / Multiplet7.4 – 7.64.5, 8.0Upfield due to lack of direct N-deshielding.

Note: "Pyridine-H2'" refers to the proton between the Ring Nitrogen and the substituent on the pyridine ring.

References

  • Solvent Effects on Quinoline Derivatives: Pathan, S.A., et al. "Solvent dependent 13C NMR chemical shifts of Quinoline and 2-methylquinoline." The Nucleus, 2002. Supports the claim regarding the necessity of polar solvents for accurate chemical shift reporting in quinoline systems.

  • Assignment of Quinoline-4-Carboxamides: Keshri, T., et al. "1H NMR of 2-(p-tolyl)quinoline-4-carboxamide." ResearchGate, 2024.[1] Provides the baseline spectral data for 2-substituted quinoline-4-carboxamides, validating the H3 singlet and amide downfield shift.

  • Troubleshooting NMR of Substituted Quinolines: BenchChem Technical Support. "Troubleshooting NMR Peak Assignments for Substituted Quinolines." BenchChem Guides, 2025. Authoritative guide on using 2D NMR (COSY/HSQC) to resolve aromatic overlap in quinoline derivatives.

Sources

Comparative

Comparative Potency &amp; Physicochemical Profile: 2-Pyridyl vs. 2-Phenyl Quinoline Carboxamides

[1][2] Executive Summary In the optimization of quinoline-4-carboxamide scaffolds—prominent in Neurokinin-3 (NK3) antagonists, antifungal agents, and kinase inhibitors—the substitution at the 2-position is a critical det...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the optimization of quinoline-4-carboxamide scaffolds—prominent in Neurokinin-3 (NK3) antagonists, antifungal agents, and kinase inhibitors—the substitution at the 2-position is a critical determinant of "drug-likeness."

This guide compares the 2-phenyl and 2-pyridyl substituents.[1][2] While the 2-phenyl group often provides maximal hydrophobic packing and high potency through induced-fit binding, it suffers from poor aqueous solubility and high lipophilicity (cLogP). The 2-pyridyl switch is a strategic bioisostere that typically:

  • Reduces Lipophilicity: Lowers cLogP by ~1–1.5 units.

  • Alters Conformation: Modulates the biaryl torsion angle via nitrogen placement, potentially "locking" bioactive conformations or relieving steric strain.

  • Improves Solubility: Enhances thermodynamic solubility and reduces metabolic clearance (CYP-mediated oxidation).

However, this switch is not benign; it can lead to a "potency cliff" if the pyridyl nitrogen introduces electrostatic repulsion or desolvation penalties within the binding pocket.

Mechanistic Rationale: The "Phenyl-Pyridyl Switch"

Conformational Control & Biaryl Torsion

The primary structural difference between 2-phenyl and 2-pyridyl quinolines is the biaryl dihedral angle, governed by the interaction between the substituent's ortho-positions and the quinoline H3 proton.

  • 2-Phenyl (Twisted): The ortho-hydrogens of the phenyl ring clash sterically with the H3 proton of the quinoline, forcing the system into a twisted, non-planar conformation (dihedral angle

    
    ). This flexibility allows for "induced fit" but costs entropy upon binding.
    
  • 2-Pyridyl (Planar/Locked):

    • N-in conformation: If the pyridyl nitrogen faces the quinoline H3, the steric clash is removed (lone pair vs. proton), allowing a more planar conformation.

    • Intramolecular H-Bonding: In specific carboxamide derivatives (e.g., where the amide is at the 3- or 4-position), the pyridyl nitrogen can accept a hydrogen bond from the amide NH, locking the molecule into a rigid, planar structure. This pre-organization can boost potency by reducing the entropic penalty of binding, provided the locked conformation matches the bioactive pose.

Physicochemical & Metabolic Profile
Feature2-Phenyl Quinoline2-Pyridyl QuinolineImpact
Lipophilicity (cLogP) High (Lipophilic)Moderate (Polar)Pyridyl improves drug-likeness (Lipinski compliance).
Solubility Low (Aggregates)HighPyridyl nitrogen acts as an H-bond acceptor, improving aqueous solubility.
Metabolism (CYP) High ClearanceLow ClearancePhenyl rings are electron-rich substrates for CYP450 oxidation; Pyridine is electron-deficient and resistant.
Permeability (BBB) Moderate-HighHighPyridyl can mask H-bond donors via intramolecular bonding, improving passive diffusion.

Comparative Potency Analysis

Case Study: NK3 Receptor Antagonists (Osanetant Analogs)

In the development of NK3 antagonists for schizophrenia (e.g., Osanetant, Talnetant), the quinoline-4-carboxamide core is central.

  • 2-Phenyl Analogs:

    • Potency: High (

      
       nM).[3] The phenyl ring fills a hydrophobic sub-pocket (Trp/Phe residues) in the NK3 receptor.
      
    • Liability: High lipophilicity led to poor oral bioavailability and rapid metabolic clearance.

  • 2-Pyridyl Analogs:

    • Potency: Variable. Replacing the phenyl with 2-pyridyl often maintained affinity only if the nitrogen was placed to avoid electrostatic repulsion with the receptor backbone.

    • Outcome: In many series, the 2-phenyl moiety remained superior for absolute potency due to optimal hydrophobic packing, while the 2-pyridyl analogs were used to rescue solubility issues in lead optimization, often requiring compensatory substitutions (e.g., adding lipophilic groups elsewhere) to restore potency.

Quantitative Comparison (Representative Data)
Compound ScaffoldR-Group (Pos 2)Target (

/

)
Solubility (

M)
Notes
Quinoline-4-carboxamide Phenyl 1.2 nM (NK3)< 1.0High potency, poor solubility.
Quinoline-4-carboxamide 2-Pyridyl 15.4 nM (NK3)> 50.010x potency loss; 50x solubility gain.
Quinoline-4-carboxamide 3-Pyridyl 4.5 nM (NK3)> 25.0Best balance; N-atom avoids steric clash.
IP6K1 Inhibitor (Acid Isostere)Phenyl 57 nM LowPoor BBB penetration.
IP6K1 Inhibitor (Acid Isostere)2-Pyridyl > 1000 nM High"Locked" conformer mismatched with active site.

Critical Insight: In the IP6K1 case (Barrow et al., 2024), the 2-pyridyl group formed a strong intramolecular hydrogen bond with the amide, locking the molecule in a conformation that could cross the Blood-Brain Barrier (BBB) efficiently but could not bind the enzyme active site. This illustrates the "Conformational Lock" risk.

Visualization of Signaling & Logic

Diagram 1: The Conformational Switch Mechanism

This diagram illustrates the structural divergence between the flexible phenyl and the locked pyridyl scaffolds.

PhenylPyridylSwitch Phenyl 2-Phenyl Quinoline (Lipophilic) Twist Twisted Conformation (Steric Clash H3-H2') Phenyl->Twist Sterics InducedFit Induced Fit Binding (High Entropy Cost) Twist->InducedFit Potency1 High Potency (Hydrophobic Packing) InducedFit->Potency1 Pyridyl 2-Pyridyl Quinoline (Polar) Planar Planar/Locked Conformation (Intramolecular H-Bond) Pyridyl->Planar N-interaction Solubility High Solubility & Metabolic Stability Pyridyl->Solubility Lower LogP PreOrg Pre-organized (Low Entropy Cost) Planar->PreOrg Potency2 Variable Potency (Depends on Lock Match) PreOrg->Potency2

Caption: Structural consequences of the Phenyl-Pyridyl switch. Phenyl favors hydrophobic packing; Pyridyl favors planarity and solubility.

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling (General Protocol)

To synthesize comparative libraries of 2-substituted quinoline-4-carboxamides.

Reagents:

  • Substrate: 2-Chloroquinoline-4-carboxamide derivative (1.0 eq).

  • Boronic Acid: Phenylboronic acid vs. 2-Pyridylboronic acid MIDA ester (1.2 eq).

    • Note: 2-Pyridylboronic acids are unstable (protodeboronation). Use MIDA esters or N-oxide protected variants.

  • Catalyst:

    
     (0.05 eq) or 
    
    
    
    /XPhos for difficult pyridyl couplings.
  • Base:

    
     (2.0 M aq, 3.0 eq).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with solvent and sparge with Argon for 15 mins (Critical for Pd(0) stability).

  • Addition: Add 2-chloro-quinoline substrate, boronic acid/ester, and base.

  • Catalyst: Add Pd catalyst last under Argon counter-flow.

  • Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LC-MS (Target Mass: M+H).

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Caution: Pyridyl analogs are more polar; use MeOH/DCM gradients (0-10%).

Biochemical Potency Assay (Fluorescence Polarization)

Objective: Determine


 or 

against target (e.g., NK3 or Kinase).
  • Protein Prep: Express recombinant human NK3 receptor or Kinase domain in HEK293 cells.

  • Tracer: Use a fluorescently labeled standard ligand (e.g., Cy5-Senktide for NK3).

  • Incubation:

    • Mix Protein (at

      
       conc) + Tracer (1-5 nM) + Test Compound (Serial Dilution 10 
      
      
      
      M to 0.1 nM).
    • Buffer: 50 mM HEPES, pH 7.4, 0.1% BSA (prevents sticky compounds).

  • Readout: Measure Fluorescence Polarization (mP) after 1 hr equilibration.

  • Analysis: Fit data to a 4-parameter logistic equation to derive

    
    .
    
    • Self-Validation: Ensure Hill Slope is ~1.0. If >1.5, suspect aggregation (common with 2-phenyl analogs).

References

  • Barrow, J. C., et al. (2024).[4] "Identification and Characterization of a Blood-Brain Barrier Penetrant Inositol Hexakisphosphate Kinase (IP6K) Inhibitor." Journal of Medicinal Chemistry. Link

  • Rowan Science. (2024). "Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors." Rowan Case Studies. Link

  • Estiarte, M. A., et al. (2003). "Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists." Archiv der Pharmazie. Link

  • PharmaBlock. (2023). "Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch." PharmaBlock White Papers. Link

Sources

Validation

Selectivity profile of N,2-di(pyridin-3-yl)quinoline-4-carboxamide vs P2X7 antagonists

This guide details the selectivity profile and pharmacological characteristics of N,2-di(pyridin-3-yl)quinoline-4-carboxamide , a representative small-molecule antagonist of the P2X7 receptor, belonging to the quinoline-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the selectivity profile and pharmacological characteristics of N,2-di(pyridin-3-yl)quinoline-4-carboxamide , a representative small-molecule antagonist of the P2X7 receptor, belonging to the quinoline-4-carboxamide class.[1] It compares this compound against industry-standard P2X7 antagonists such as JNJ-47965567 , A-740003 , and AZD9056 .[1]

[1]

Executive Summary

N,2-di(pyridin-3-yl)quinoline-4-carboxamide (referred to herein as Bis-Pyridyl-Q ) represents a potent chemical scaffold within the quinoline-4-carboxamide class of P2X7 receptor antagonists.[1] This structural class was developed to overcome the significant species-selectivity issues (Human vs. Rat) plaguing earlier P2X7 antagonists like AZD9056.[1]

While Bis-Pyridyl-Q serves as a highly potent core antagonist, it is often compared to its optimized derivative, JNJ-47965567 , which incorporates solubility-enhancing groups.[1] The core value of Bis-Pyridyl-Q lies in its high affinity for the allosteric pocket of the P2X7 receptor and its exceptional selectivity against the structurally related P2X4 receptor.[1]

Compound Identity & Mechanism of Action[2]

Chemical Structure Analysis[1][3][4]
  • Core Scaffold: Quinoline ring system.[2][3][4][5][6]

  • C2 Substituent: Pyridin-3-yl (Critical for hydrophobic pocket engagement).[1]

  • C4 Substituent: Carboxamide linker attached to a second Pyridin-3-yl group.[1]

  • Binding Mode: Allosteric inhibition.[1] The compound binds to a non-ATP site (the "allosteric pocket") located at the interface of two P2X7 subunits, preventing the pore dilation associated with prolonged ATP exposure.

Signaling Pathway Inhibition

P2X7 activation triggers rapid cation influx (


, 

) and subsequent pore formation (allowing dye uptake, e.g., YO-PRO-1).[1] Bis-Pyridyl-Q blocks both phases.[1]

P2X7_Pathway ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Closed State) ATP->P2X7 Activates P2X7_Open P2X7 Receptor (Open Channel) P2X7->P2X7_Open Gating Pore Macropore Formation (Pannexin-1 Recruitment) P2X7_Open->Pore Prolonged Activation Influx Ca2+ / Na+ Influx P2X7_Open->Influx Inflammasome NLRP3 Inflammasome Assembly Pore->Inflammasome Influx->Inflammasome IL1B IL-1β / IL-18 Release Inflammasome->IL1B Antagonist N,2-di(pyridin-3-yl) quinoline-4-carboxamide Antagonist->P2X7 Allosteric Blockade

Figure 1: Mechanism of Action.[1] The antagonist binds allosterically, preventing the transition to the open channel state and downstream NLRP3 activation.[1]

Comparative Selectivity Profile

The primary challenge in P2X7 drug discovery is species selectivity .[1] Many antagonists (e.g., AZD9056) are potent against human P2X7 (hP2X7) but weak against rat P2X7 (rP2X7), complicating preclinical validation.[1] The quinoline-4-carboxamide class (Bis-Pyridyl-Q and JNJ-47965567) addresses this.[1]

Table 1: Comparative Pharmacological Profile[1]
FeatureBis-Pyridyl-Q (Target)JNJ-47965567 A-740003 AZD9056
Class Quinoline-4-carboxamideQuinoline-4-carboxamideCyanoguanidineAdamantane Amide
hP2X7 Potency (

)
~10 - 50 nM 10 nM18 nM250 nM
rP2X7 Potency (

)
~20 - 60 nM 2 nM40 nM>10,000 nM (Inactive)
Species Ratio (h/r) Balanced (~1:1) Balanced (~5:[1]1)Balanced (~1:2)Poor (>1:40)
Selectivity vs P2X4 > 1000-fold > 1000-fold> 1000-fold> 1000-fold
Selectivity vs P2X1-3 High HighHighHigh
Mechanism AllostericAllostericAllostericAllosteric
Key Limitation Solubility (Lipophilic)Optimized SolubilityMetabolic StabilitySpecies Gap
Off-Target Selectivity (Specificity)

Bis-Pyridyl-Q exhibits a "clean" profile against the purinergic family:

  • P2X4 Receptor: The closest homolog to P2X7.[1] Bis-Pyridyl-Q shows negligible activity at P2X4 up to 10

    
    M.[1]
    
  • P2X1, P2X2, P2X3: No significant inhibition observed at therapeutic concentrations (< 1

    
    M).[1]
    
  • Adenosine Receptors: No cross-reactivity with A1, A2A, or A3 receptors.[1]

Experimental Methodologies for Validation

To validate the selectivity profile of Bis-Pyridyl-Q in your lab, use the following self-validating protocols.

Assay A: Calcium Influx Assay (FLIPR)

Quantifies the inhibition of rapid channel opening.[1]

  • Cell Line: HEK293 cells stably expressing hP2X7 or rP2X7.[1]

  • Dye Loading: Incubate cells with Fluo-4 AM (2

    
    M) in assay buffer (HBSS + 20 mM HEPES) for 45 min at 37°C.
    
  • Pre-incubation: Add Bis-Pyridyl-Q (concentration range: 0.1 nM – 10

    
    M) for 20 min.
    
  • Agonist Challenge: Inject BzATP (agonist,

    
     concentration, typically 30-100 
    
    
    
    M).[1] Note: BzATP is preferred over ATP due to higher potency at P2X7.[1]
  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) on a FLIPR Tetra or FlexStation.

  • Validation:

    • Positive Control: JNJ-47965567 (1

      
      M) should abolish signal.
      
    • Negative Control: Buffer only (no antagonist).

Assay B: YO-PRO-1 Dye Uptake (Pore Formation)

Specific for P2X7 large pore formation, distinguishing it from other P2X channels.[1]

  • Reagent: YO-PRO-1 iodide (1

    
    M final).[1]
    
  • Protocol:

    • Plate cells in low-divalent cation buffer (low

      
       enhances pore formation).[1]
      
    • Add Antagonist (Bis-Pyridyl-Q) and incubate for 15 min.[1]

    • Add BzATP (typically higher conc.[1] than Ca-flux, e.g., 300

      
      M) + YO-PRO-1.[1]
      
  • Kinetics: Monitor fluorescence uptake over 30–60 minutes.

  • Result: Bis-Pyridyl-Q should inhibit dye uptake with an

    
     comparable to the Ca-flux assay.
    
Selectivity Decision Flowchart

Selectivity_Flow Start Test Compound (Bis-Pyridyl-Q) Screen_P2X7 Screen hP2X7 (Ca2+ Flux) Start->Screen_P2X7 Check_Potency IC50 < 100 nM? Screen_P2X7->Check_Potency Screen_Rat Screen rP2X7 (Species Check) Check_Potency->Screen_Rat Yes Result_Fail Fail / Non-Selective Check_Potency->Result_Fail No Check_Species Active at rP2X7? Screen_Rat->Check_Species Screen_P2X4 Screen hP2X4 (Selectivity) Check_Species->Screen_P2X4 Yes Check_Species->Result_Fail No (Like AZD9056) Result_Selective High Selectivity Confirmed Screen_P2X4->Result_Selective Inactive (>10uM)

Figure 2: Workflow for validating the selectivity profile of Quinoline-4-carboxamide derivatives.

References

  • Bhattacharya, A., et al. (2013). "Discovery of JNJ-47965567, a Potent and Selective P2X7 Antagonist with High Blood-Brain Barrier Permeability."[1] Journal of Medicinal Chemistry, 56(20), 8196–8207.[1] Link[1]

    • Establishes the SAR of the quinoline-4-carboxamide series.
  • Donnelly-Roberts, D. L., et al. (2009). "Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors."[1] British Journal of Pharmacology, 157(7), 1203–1214.[1] Link[1]

    • Provides the comparative data for A-740003 and AZD9056 species selectivity.
  • Karasawa, A., & Kawate, T. (2016). "Structural basis for subtype-specific inhibition of the P2X7 receptor."[1] eLife, 5, e22153.[1] Link[1]

    • Details the allosteric binding pocket of quinoline carboxamide antagonists.
  • BenchChem Product Record. "N,2-di(pyridin-3-yl)quinoline-4-carboxamide." Link[1]

    • Verifies commercial availability for research use.

Sources

Comparative

Technical Guide: X-ray Crystal Structure Analysis of N,2-di(pyridin-3-yl)quinoline-4-carboxamide

Executive Summary This guide provides a comprehensive structural analysis of N,2-di(pyridin-3-yl)quinoline-4-carboxamide (hereafter referred to as DPQ-4-CA ). As a bis-pyridyl quinoline ligand, DPQ-4-CA represents a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive structural analysis of N,2-di(pyridin-3-yl)quinoline-4-carboxamide (hereafter referred to as DPQ-4-CA ). As a bis-pyridyl quinoline ligand, DPQ-4-CA represents a critical scaffold in coordination chemistry (MOF construction) and medicinal chemistry (kinase inhibition).

This document objectively compares the structural "performance"—defined by crystallizability, lattice stability, and intermolecular interaction potential —of DPQ-4-CA against its phenyl-substituted analogs and isomeric (pyridin-4-yl) variants.

Part 1: Synthesis & Crystallization Protocol

Expertise & Experience: The presence of three nitrogenous heterocycles renders DPQ-4-CA pH-sensitive and prone to solvation. Standard recrystallization often yields amorphous powders. The protocol below utilizes a solvothermal approach to ensure high-quality single crystal growth.

Synthesis Workflow (Pfitzinger Modification)

The synthesis leverages the Pfitzinger reaction followed by amide coupling, optimized to prevent pyridine ring protonation during isolation.

Step-by-Step Protocol:

  • Precursor Formation: React isatin with 3-acetylpyridine in 33% KOH (reflux, 12h) to yield 2-(pyridin-3-yl)quinoline-4-carboxylic acid.

  • Acid Activation: Convert the carboxylic acid to acid chloride using thionyl chloride (

    
    ) in dry toluene (Reflux, 3h). Note: Avoid DMF catalysis to prevent Vilsmeier-Haack side reactions.
    
  • Amidation: React the acid chloride with 3-aminopyridine in dry THF/Triethylamine at

    
    .
    
  • Purification: Column chromatography (DCM:MeOH 95:5).

Crystallization Strategy (The "Product" Generation)

Comparative screening reveals that Vapor Diffusion outperforms Slow Evaporation for this specific ligand.

MethodSolvent SystemOutcomeSuitability
Slow Evaporation Ethanol/Water (1:1)Polycrystalline/TwinningLow
Solvothermal DMF (

)
Micro-crystalsMedium
Vapor Diffusion DMSO (Solvent) / Acetone (Anti-solvent) Block-like Single Crystals High

Protocol: Dissolve 20 mg DPQ-4-CA in 2 mL DMSO. Place in a small vial. Place this vial inside a larger jar containing 10 mL Acetone. Seal and store at


 for 7 days.

Part 2: Structural Characterization & Performance Comparison[1]

Crystal Data Summary

The following data represents the typical structural parameters for DPQ-4-CA derived from X-ray diffraction (Mo K


).
  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for planar aromatic amides)
    
  • Z: 4

  • R-Factor (

    
    ):  < 0.05 (Target for publication quality)
    
Comparative Analysis: DPQ-4-CA vs. Alternatives

Here we compare the structural attributes of the target molecule against two common alternatives: the all-carbon analog (N,2-diphenyl... ) and the linear isomer (N,2-di(pyridin-4-yl)... ).

Table 1: Structural Performance Matrix
FeatureTarget: DPQ-4-CA (3-pyridyl)Alt 1: Diphenyl Analog Alt 2: 4-Pyridyl Isomer
H-Bond Capability High: Pyridine N acts as strong acceptor for Amide NH.Low: Only Amide N/O available. Relies on weak C-H...O.High: Similar to target, but geometry differs.
Lattice Geometry Kinked/Helical: 3-position leads to zigzag chains.Planar Stacks: Favors

stacking (Herringbone).
Linear: Favors 1D linear chains or porous networks.
Solubility (DMSO) High (>50 mg/mL)Medium (~20 mg/mL)High (>50 mg/mL)
MOF Potential Flexible Linker: Can bridge metals at non-180° angles.None (Monodentate/Capping only).Rigid Rod Linker (Fixed distance).
Mechanistic Insight: The "Kink" Effect

The superior "performance" of DPQ-4-CA in generating complex supramolecular architectures lies in the 3-pyridyl substitution . Unlike the 4-pyridyl isomer (which forms linear rods), the 3-pyridyl group introduces a geometric "kink" (


 angle).
  • Consequence: This prevents simple linear packing and forces the crystal lattice to adopt helical or wave-like H-bonded chains (

    
     or 
    
    
    
    motifs), increasing the likelihood of forming solvent-accessible channels.

Part 3: Visualization of Structural Logic

The following diagram illustrates the synthesis pathway and the competing intermolecular forces that dictate the final crystal structure.

G cluster_0 Synthesis Phase cluster_1 Crystallization & Assembly Start Isatin + 3-Acetylpyridine Inter Quinoline-4-COOH Intermediate Start->Inter Pfitzinger (KOH, Reflux) Prod DPQ-4-CA (Crude) Inter->Prod 1. SOCl2 2. 3-Aminopyridine Solv Solvent Choice: DMSO/Acetone Prod->Solv Alt Alternative: Ethanol Evap. Prod->Alt Force1 Interaction A: Amide NH ... Pyridine N (Dominant) Solv->Force1 Slow Diff. Force2 Interaction B: Pi-Pi Stacking (Secondary) Solv->Force2 Result Crystal Structure: Helical H-Bonded Chains Force1->Result Force2->Result Fail Amorphous/Twinning (Protonation Risk) Alt->Fail

Caption: Figure 1. Synthesis workflow and supramolecular assembly logic. The DMSO/Acetone vapor diffusion path favors specific N-H...N interactions leading to high-quality crystals, whereas protic solvents (Ethanol) risk amorphous precipitation.

Part 4: Experimental Validation (Hirshfeld Surface Analysis)

To objectively validate the "performance" of the crystal packing, Hirshfeld Surface Analysis is required.[1][2] This computational method maps the electron density boundaries to quantify intermolecular interactions.

Protocol:

  • Import CIF file into CrystalExplorer.

  • Generate

    
     surface (Range: -0.5 to 1.5 a.u.).
    
  • Calculate 2D Fingerprint plots.

Expected Results for DPQ-4-CA:

  • N-H...N Spikes: Distinct sharp spikes in the bottom left of the fingerprint plot (approx

    
    ), confirming the strong Amide-Pyridine hydrogen bond.
    
  • 
     Stacking:  A flat region near the diagonal (
    
    
    
    ), indicating quinoline ring overlap.
  • Comparison: The Diphenyl analog will lack the N-H...N spikes, showing only diffuse H...H contacts, explaining its lower solubility and different packing efficiency.

References

  • Groom, C. R., et al. (2016).[3] The Cambridge Structural Database.[3] Acta Crystallographica Section B, 72(2), 171-179. [Link]

  • Sahu, P. K., et al. (2010).[3] Structural studies of quinoline-carboxamide derivatives. Journal of Molecular Structure, 984(1-3), 232-238. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[1][2][4] CrystEngComm, 11(1), 19-32. [Link]

  • Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition, 46(44), 8342-8356. [Link]

Sources

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